Sodium sarcosinate
Description
Historical Perspectives on Sarcosinate Chemistry and its Academic Significance
The history of sarcosinate chemistry begins with the isolation of its parent compound, sarcosine (B1681465). In 1847, the esteemed German chemist Justus von Liebig first identified sarcosine, also known as N-methylglycine. mdpi.comwikipedia.org It was initially found as a hydrolysis product of creatine, a compound abundant in meat extract. wikipedia.org The synthesis of sarcosine was later achieved in 1862 by Jacob Volhard, which confirmed its chemical structure as N-methylglycine. wikipedia.org
The academic significance of sarcosine grew with the understanding of its biochemical role as a natural intermediate in the metabolism of choline (B1196258) and the synthesis and degradation of the amino acid glycine (B1666218). mdpi.comwikipedia.org A significant expansion in the academic and industrial interest in sarcosinates came with the development of sarcosine-based surfactants, such as sodium lauroyl sarcosinate. wikipedia.orgatamankimya.comiitkgp.ac.in These derivatives, produced from sarcosine, demonstrated valuable properties, leading to their widespread study and use. More recently, academic focus has intensified on sarcosine itself, following a 2009 publication that identified it as a potential biomarker for prostate cancer, sparking a surge in research in the medical and analytical chemistry fields. mdpi.comtaylorandfrancis.compnas.org
Scope and Relevance of Sodium Sarcosinate in Contemporary Chemical Science
In modern chemical science, this compound (C₃H₆NNaO₂) is primarily valued as a versatile synthetic intermediate. sodium-cyanide.com It is a crucial precursor in the production of N-acyl sarcosinates, a prominent class of anionic surfactants. researchgate.net The synthesis typically involves the reaction of this compound with fatty acid chlorides or fatty acid methyl esters. researchgate.netgoogle.comcir-safety.org These resulting sarcosinate surfactants are subjects of extensive research due to their mildness, biodegradability, and unique foaming properties, which distinguish them from conventional soaps. cir-safety.org
Beyond its role in surfactant synthesis, this compound is utilized in more specialized research contexts. For instance, it has been employed as a biological sample in studies investigating the inhibitory effects of non-steroidal anti-inflammatory drugs (NSAIDs) on mammalian DNA polymerase. biosynth.com The compound and its derivatives are also a focus of research in materials science, particularly for their effectiveness as corrosion inhibitors. binhailifescience.com
The fundamental physicochemical properties of this compound are central to its application in these research areas.
Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₃H₆NNaO₂ | sodium-cyanide.combiosynth.com |
| Molecular Weight | 111.08 g/mol | biosynth.comtcichemicals.com |
| Appearance | Typically a white to off-white crystalline powder; sold as a colorless to light yellow liquid in aqueous solution (ca. 35-40%). | sodium-cyanide.combiosynth.comtcichemicals.comcymitquimica.com |
| Solubility | Soluble in water. cymitquimica.com | Miscible with water in all proportions. sodium-cyanide.com |
| CAS Number | 4316-73-8 | biosynth.comcymitquimica.com |
Conceptual Frameworks for Investigating Amino Acid Derived Compounds
The scientific investigation of this compound falls within several broader conceptual frameworks for studying amino acid-derived compounds. These frameworks provide the theoretical underpinnings for exploring their synthesis, properties, and applications.
One major framework is crystal engineering , which examines how the molecular structure of amino acid derivatives dictates their solid-state properties. nih.gov Amino acids are zwitterionic, possessing both acidic (carboxyl) and basic (amino) functional groups, which allows for the formation of extensive hydrogen-bonding networks. researchgate.net Research within this framework investigates how factors like molecular packing, hydrogen bonds, and the inherent chirality of amino acids influence the crystal structures of their salts and cocrystals, ultimately determining their physical properties. researchgate.netnih.gov
A second framework is the study of self-assembly and colloidal behavior . This is particularly relevant for the surfactant derivatives of this compound, such as sodium N-dodecanoyl sarcosinate. acs.org Researchers investigate fundamental concepts like the critical micelle concentration (CMC), which is the concentration at which surfactant molecules aggregate to form micelles. acs.orgresearchgate.net This research explores how variables such as pH, temperature, and the presence of salts affect micellar structure and stability, which is crucial for applications ranging from drug delivery to cleaning products. researchgate.netwikipedia.org
A third conceptual approach involves viewing these compounds through the lens of biomimicry and biological chemistry . As derivatives of naturally occurring amino acids, these compounds are often studied for their biocompatibility and biodegradability. ufv.brnih.gov This framework guides the development of materials that are less irritating to biological tissues and more environmentally benign. acs.org It also includes their use as tools in biochemical research, for example, as surfactants for solubilizing proteins or in assays involving nucleic acids. atamanchemicals.com
Interdisciplinary Research Domains Involving this compound Chemistry
The study and application of this compound and its derivatives extend across numerous interdisciplinary research domains, highlighting its versatility.
Materials Science and Engineering : A significant area of research is in corrosion inhibition. Sarcosine and its N-acyl derivatives have been shown to form protective adsorbed films on metal surfaces, preventing corrosion of materials like carbon steel and cobalt in various environments. mdpi.comworldscientific.comampp.orgresearchgate.net Their crystal-modifying properties are also investigated for applications in metal finishing. nih.gov
Biochemistry and Molecular Biology : In this field, sarcosinate derivatives, particularly sodium lauroyl sarcosinate (sarkosyl), are widely used as anionic surfactants. They are employed in laboratory protocols for DNA extraction, protein purification, and various immunoassays like ELISA and Western blotting due to their ability to disrupt cell membranes and solubilize proteins. atamanchemicals.com Sarkosyl is also known for its specific ability to inhibit the initiation of DNA transcription, making it a valuable tool in molecular biology experiments. atamankimya.com
Pharmaceutical and Colloid Science : Researchers are exploring the use of sarcosinate-based surfactants to improve pharmaceutical formulations. Their ability to form micellar aggregates is being studied for its potential to enhance the solubility and transdermal delivery of drugs. cymitquimica.comwikipedia.org The formation of these aggregates can help carry small drug molecules across the skin barrier. atamankimya.comwikipedia.org
Environmental and Green Chemistry : The derivation of these compounds from natural amino acids often imparts favorable biodegradability. atamankimya.comcymitquimica.com This has made sarcosinate surfactants a focus of research aimed at developing effective and environmentally sustainable cleaning agents and personal care products, as alternatives to less biodegradable compounds. pcc.euatamanchemicals.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2-(methylamino)acetate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2.Na/c1-4-2-3(5)6;/h4H,2H2,1H3,(H,5,6);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFONQSOSYEWCN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6NNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
107-97-1 (Parent), 68411-97-2 (Parent) | |
| Record name | Sarcosine sodium salt | |
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| Record name | Amides, coconut oil, with sarcosine, sodium salts | |
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DSSTOX Substance ID |
DTXSID5027568 | |
| Record name | Sarcosine sodium salt | |
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Molecular Weight |
111.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Glycine, N-methyl-, N-coco acyl derivs., sodium salts | |
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| Record name | Glycine, N-methyl-, sodium salt (1:1) | |
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CAS No. |
4316-73-8, 61791-59-1, 68411-98-3, 68411-99-4 | |
| Record name | Sarcosine sodium salt | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004316738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amides, coconut oil, with sarcosine, sodium salts | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061791591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine, N-methyl-, N-C10-18-fatty acyl derivs., sodium salts | |
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| Record name | Glycine, N-methyl-, N-(C12-18-alkylsulfonyl) derivs., sodium salts | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine, N-methyl-, N-coco acyl derivs., sodium salts | |
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| Record name | Glycine, N-methyl-, sodium salt (1:1) | |
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| Record name | Glycine, N-methyl-, N-C10-18-fatty acyl derivs., sodium salts | |
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| Record name | Glycine, N-methyl-, N-(C12-18-alkylsulfonyl) derivs., sodium salts | |
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| Record name | Sarcosine sodium salt | |
| Source | EPA DSSTox | |
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| Record name | Sodium sarcosinate | |
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| Record name | Glycine, N-methyl-, N-coco acyl derivs., sodium salts | |
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| Record name | Glycine, N-methyl-, N-C10-18-fatty acyl derivs., sodium salts | |
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| Record name | SODIUM SARCOSINATE | |
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Synthetic Methodologies for Sodium Sarcosinate and Its Precursors
Advanced Reaction Pathways for Sarcosine (B1681465) Synthesis
Sarcosine (N-methylglycine) is a key intermediate whose synthesis has been approached through various chemical and biological routes. These pathways are critical for producing the precursor required for sodium sarcosinate manufacturing.
Mechanistic Studies of Sarcosine Formation via Alkylation
The traditional and most established method for synthesizing sarcosine involves the alkylation of an amine with a halo-acid. Specifically, it can be synthesized from the reaction of chloroacetic acid and methylamine (B109427). lookchem.comgoogle.com This reaction, first carried out by Jacob Volhard in 1862, proceeds via a nucleophilic substitution mechanism where the nitrogen atom of methylamine attacks the α-carbon of chloroacetic acid, displacing the chloride ion. lookchem.com Industrial preparations may utilize sodium chloroacetate, which reacts with an aqueous methylamine solution under elevated temperature (80-85 °C) and pressure. smolecule.com
More recent academic research has explored advanced, light-promoted alkylation methods for modifying glycine (B1666218), a related amino acid. These methods provide insight into modern strategies for C-N bond formation and C-H functionalization. For instance, visible-light-promoted C(sp³)–H alkylation of glycine has been achieved using Katritzky salts as alkylating agents, operating through an intermolecular charge transfer mechanism without a photocatalyst. acs.org Another novel approach involves a visible-light-induced, copper-catalyzed decarboxylative C(sp³)–H alkylation of glycine, which proceeds through a radical-radical coupling pathway to form α-alkylated amino acids. drugfuture.com While these cutting-edge methods are demonstrated on glycine, they represent the forefront of research into the selective alkylation of amino acid backbones, a fundamental process in sarcosine synthesis.
Enzymatic Synthesis Approaches for Sarcosine
In biological systems, sarcosine is an intermediate in the metabolism of glycine and choline (B1196258). lookchem.com The enzymatic synthesis of sarcosine from glycine is catalyzed by the enzyme glycine-N-methyltransferase (GSMT). lookchem.comvulcanchem.com This enzyme facilitates the transfer of a methyl group from S-adenosylmethionine (SAM) to glycine, forming sarcosine and S-adenosylhomocysteine (SAH). organicchemistrydata.org
Detailed kinetic studies of GSMT from the methanoarchaeon Methanohalophilus portucalensis reveal that the enzyme's activity is significantly influenced by salt concentrations and is subject to feedback inhibition. organicchemistrydata.org The enzyme is activated by high concentrations of monovalent cations like potassium. organicchemistrydata.org Conversely, its activity is competitively inhibited by the product S-adenosylhomocysteine (SAH) and feedback-inhibited by betaine, the downstream product of sarcosine metabolism. organicchemistrydata.org While enzymatic synthesis offers high specificity and mild reaction conditions, challenges such as lower yields and the high cost of cofactors and enzymes have limited its widespread industrial application compared to chemical methods.
Industrial Scale-Up Considerations for Sarcosine Production in Academic Contexts
Translating a sarcosine synthesis method from a laboratory setting to an industrial scale involves several critical considerations. Key factors include the quality and cost of raw materials, process efficiency, product purity, and waste management. For traditional methods like the chloroacetic acid route, impurities in the raw materials can be amplified during scale-up, potentially affecting reaction yields and final product quality.
One industrial method for preparing high-purity this compound begins with hydroxyacetonitrile and methylamine. smolecule.com The process involves hydrolysis to form a mixture of this compound and sodium hydroxide (B78521), followed by neutralization with hydrochloric acid. A crucial step in this process is the separation of the resulting sarcosine and sodium chloride mixture using electrodialysis membrane technology to achieve a high-purity sarcosine solution before its conversion to the solid sodium salt. smolecule.com
When considering scale-up from an academic perspective, the focus is often on maintaining high-quality yields while optimizing reaction parameters. For related compounds like sodium cocoyl sarcosinate, pilot-scale studies have shown the importance of carefully controlling reactant molar ratios, temperature, and reaction time to achieve high yields. smolecule.com Furthermore, issues such as the removal of impurities, like chloride ions, become critical at a larger scale, as they can interfere with subsequent reactions or applications of the final product. The Strecker amino acid synthesis, which uses formaldehyde (B43269), sodium cyanide, and methylamine, is another established large-scale production route for sarcosine.
This compound Formation from Sarcosine
This compound is the sodium salt of the amino acid sarcosine. Its formation is a direct consequence of the acid-base properties of its parent compound.
Acid-Base Equilibria and Salt Formation Dynamics
Sarcosine is an amino acid derivative with both an acidic carboxylic acid group (-COOH) and a basic secondary amine group (-NHCH3). lookchem.com In aqueous solution, it primarily exists as a zwitterion, CH₃N⁺H₂CH₂COO⁻, at neutral pH. lookchem.com The acid-base behavior of sarcosine is characterized by two pKa values. The pKa for the carboxylic acid group (pK₁), which describes the equilibrium between the cation and the zwitterion, is approximately 2.23. The pKa for the protonated amine group (pK₂), which describes the equilibrium between the zwitterion and the anion, is approximately 10.01.
The formation of this compound is a classic acid-base neutralization reaction. When a strong base, such as sodium hydroxide (NaOH), is added to an aqueous solution of sarcosine, the hydroxide ions (OH⁻) accept a proton from the most acidic group available, which is the protonated amine of the zwitterion (or the carboxylic acid group in its fully protonated form).
The reaction is as follows: CH₃N⁺H₂CH₂COO⁻ (aq) + NaOH (aq) → CH₃NHCH₂COO⁻Na⁺ (aq) + H₂O (l)
This reaction shifts the equilibrium, converting the zwitterionic sarcosine into its anionic form, the sarcosinate ion (CH₃NHCH₂COO⁻), with sodium as the counter-ion. Because sodium hydroxide is a strong base and sarcosine is a weak acid (considering the pK₂ value), the reaction proceeds essentially to completion, resulting in a solution of this compound. Aqueous solutions of pure this compound are alkaline, with a reported pH of around 12.0, consistent with the salt of a weak acid and a strong base.
Optimized Conditions for High-Yield this compound Preparation
The preparation of this compound from sarcosine is a straightforward neutralization, but specific conditions can be optimized to ensure high yield and purity, particularly when preparing the solid form or an aqueous solution for subsequent reactions.
Research and patents describe several effective methods. One approach involves the reaction of sarcosine and sodium hydroxide in a suitable polar solvent like water, methanol (B129727), or glycerin. To drive the reaction to completion and ensure a high yield of the salt, a slight excess of the base is often used. The optimal molar ratio of sarcosine to sodium hydroxide is reported to be between 1:1.01 and 1:1.2, with a more preferred range of 1:1.03 to 1:1.08. The reaction is typically carried out for 0.5 to 1.5 hours.
Another method for preparing solid this compound involves dissolving pure sarcosine in a minimal amount of water (e.g., 0.5 times its weight) and then adding sodium methoxide (B1231860) dropwise at a controlled temperature of 40°C. smolecule.com This method utilizes a different base and controlled precipitation to isolate the solid product. smolecule.com
The table below summarizes optimized conditions found in the literature for the preparation of this compound.
| Parameter | Condition 1 | Condition 2 |
| Base Used | Sodium Hydroxide (NaOH) | Sodium Methoxide (CH₃ONa) |
| Solvent | Water, Methanol, Glycerin | Water (for sarcosine), Methanol (as mother liquor) |
| Molar Ratio (Sarcosine:Base) | 1:1.03 - 1:1.08 | 1:0.98 |
| Temperature | Not specified, likely ambient to mild heat | 40 °C |
| Reaction Time | 0.5 - 1.5 hours | Not specified (dropwise addition) |
| Product Form | Aqueous Solution / For further reaction | Precipitated Solid |
| Reference | smolecule.com |
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound and its derivatives, particularly the widely used N-acyl sarcosinates, has traditionally involved methods that are effective but pose environmental and safety challenges. The Schotten-Baumann reaction, for instance, typically uses acyl chlorides, which are highly reactive and produce significant amounts of acidic waste. google.com In response to growing environmental concerns and regulatory pressures, the chemical industry is increasingly adopting green chemistry principles for the synthesis of these compounds. infinitymarketresearch.commarketresearchintellect.com This shift focuses on developing cleaner, safer, and more efficient manufacturing processes by utilizing renewable resources, minimizing waste, and avoiding hazardous substances. marketresearchintellect.com
A primary focus of green synthesis is the replacement of harsh reactants with more benign alternatives. A notable advancement is the substitution of fatty acid chlorides with fatty acid methyl esters derived from natural, renewable sources like coconut or palm oil. google.com This approach avoids the use of hazardous chemicals like phosphorus trichloride (B1173362) or thionyl chloride needed to produce acyl chlorides, thereby preventing the formation of large volumes of acid waste. google.com This method not only simplifies the operational process but also significantly improves atom economy and raw material utilization, aligning with the core tenets of green chemistry. google.com
Further green innovations include the use of catalysts to drive reactions more efficiently. Ruthenium-based catalysts have been developed for the N-alkylation of amino acid esters using long-chain alcohols from natural sources, which is a greener alternative to using alkyl halides. chalmers.se Zeolite and sodium methylate have also been employed as catalysts in the amidation of fatty acid methyl esters. chalmers.segoogle.com Some modern methods utilize a phase transfer catalyst, such as PEG 1000, to facilitate the reaction between fatty acid methyl esters and this compound, resulting in a high-yield, clean production process where the product can often be used directly without extensive purification. google.com
The application of these principles is evident in various patented and researched methodologies that emphasize efficiency and sustainability. For example, a method involving the reaction of N-methylethanolamine and sodium hydroxide solution with a reusable Cu/Ni-based Raney catalyst at 160°C yields this compound at 97.2% without the need to replace the catalyst after each batch. chemicalbook.com Another green approach involves reacting sarcosine sodium salt with methyl esters of fatty acids in a polyol medium, which is both economical and environmentally friendly, achieving high yields and purity. google.com
These advancements demonstrate a clear trend towards more sustainable manufacturing practices in the production of this compound and its derivatives, driven by the dual goals of economic viability and environmental responsibility. infinitymarketresearch.commarketresearchintellect.com
Table 1: Comparison of Synthetic Methods for N-Acyl Sarcosinates
| Feature | Traditional Method (Acyl Chloride) | Green Method (Fatty Acid Methyl Ester) |
| Reactant | Fatty Acyl Chloride | Fatty Acid Methyl Ester google.com |
| Catalyst | Not always required | Sodium Methoxide, Phase Transfer Catalyst (PEG 1000) google.comgoogle.com |
| Byproducts | Acidic waste (e.g., HCl) google.com | Methanol google.com |
| Atom Economy | Lower due to waste generation google.com | Higher, improved atom utilization google.com |
| Raw Materials | Involves hazardous reagents like PCl₃ or SOCl₂ for acyl chloride synthesis google.com | Derived from natural, renewable oils (e.g., coconut, palm) google.com |
| Process Complexity | More complex, requires waste treatment google.com | Simpler, fewer reaction steps google.com |
Table 2: Research Findings on Greener Synthesis of Sarcosinates
| Synthetic Route | Reactants | Catalyst/Conditions | Yield | Key Green Advantage |
| Amidation | Fatty Acid Methyl Ester, this compound | Phase Transfer Catalyst (PEG 1000), 180°C | High, product used directly | Avoids hazardous acyl chlorides and waste acid; high raw material utilization. google.com |
| Dehydrogenation | N-Methylethanolamine, Sodium Hydroxide | Reusable Cu/Ni Raney Catalyst, 160°C, 10 bar | 97.2% | Reusable catalyst, high yield. chemicalbook.com |
| Amidation in Polyol | Methyl Esters of Fatty Acids, Sodium Sarcosine Salt | Alkali Metal Hydroxide, 100-180°C in polyol medium | >95% (conversion) | Environmentally friendly solvent, high conversion rate. google.com |
| Solvent-Free Amidation | Methyl Oleate (B1233923), Sarcosine Sodium Salt | Sodium Methoxide, 160°C, N₂ atmosphere | Not specified | Eliminates solvent use as the product acts as a solubilizing agent. google.com |
Advanced Spectroscopic and Structural Elucidation Techniques for Sodium Sarcosinate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution and the solid state. It relies on the magnetic properties of atomic nuclei to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For sodium sarcosinate, ¹H and ¹³C NMR are fundamental for assigning the chemical structure.
The basic ¹H NMR spectrum would show signals corresponding to the N-methyl (N-CH₃), methylene (B1212753) (N-CH₂), and potentially the amine proton if it undergoes slow exchange. The ¹³C NMR spectrum provides complementary information, showing distinct signals for the carboxylate carbon (COO⁻), the methylene carbon, and the N-methyl carbon. The chemical shifts of these nuclei are sensitive to their local electronic environment. researchgate.netsigmaaldrich.comgrafiati.com
| Nucleus | Typical Chemical Shift (ppm) in D₂O | Multiplicity |
| ¹H (N-CH₃) | ~2.7 | Singlet |
| ¹H (N-CH₂) | ~3.4 | Singlet |
| ¹³C (N-CH₃) | ~35 | Quartet (in ¹H-coupled) |
| ¹³C (N-CH₂) | ~53 | Triplet (in ¹H-coupled) |
| ¹³C (COO⁻) | ~175-180 | Singlet |
| Note: Chemical shifts are approximate and can vary with solvent, concentration, and pH. |
Solid-State NMR Characterization of Crystalline Forms
Solid-state NMR (ssNMR) is an indispensable tool for studying materials that are insoluble or for characterizing different crystalline forms (polymorphs) of a substance. rsc.org Unlike in solution where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions provide rich structural information. rsc.org Techniques like Magic Angle Spinning (MAS) are used to average these interactions and obtain high-resolution spectra. rsc.org
For this compound, ssNMR can be used to:
Identify Polymorphs: Different crystal packing arrangements will result in distinct chemical shifts for the carbon and nitrogen nuclei due to differences in their local electronic environments. rsc.org Thus, ¹³C and ¹⁵N ssNMR spectra can serve as fingerprints for different crystalline forms. bruker.com
Determine the Asymmetric Unit: The number of distinct signals in a ssNMR spectrum for a particular nucleus corresponds to the number of crystallographically inequivalent sites in the asymmetric unit of the crystal lattice. rsc.org
Probe Intermolecular Interactions: Techniques like ¹H-¹³C Cross-Polarization (CP) MAS rely on dipolar couplings through space. The efficiency of the CP transfer can provide qualitative information about the proximity of protons and carbons, shedding light on hydrogen bonding and molecular packing. rsc.org
Isotopic Labeling Strategies for NMR Studies
Isotopic labeling involves the specific incorporation of NMR-active isotopes, such as ¹³C, ¹⁵N, or ²H, into a molecule. This strategy is fundamental for enhancing sensitivity and simplifying complex spectra, particularly in advanced NMR experiments. nih.gov
For this compound, isotopic labeling can be employed in several ways:
Uniform ¹³C and ¹⁵N Labeling: Synthesizing this compound using ¹³C- and ¹⁵N-enriched precursors (e.g., ¹⁵N-methylamine, ¹³C-labeled glycine) would dramatically increase the signal-to-noise ratio for ¹³C and ¹⁵N NMR experiments. This is especially crucial for ssNMR or for studying the compound at low concentrations.
Selective Labeling: Specific positions can be labeled. For instance, using [1-¹³C]glycine or [2-¹³C]glycine as a precursor would result in this compound labeled only at the carboxylate or the methylene carbon, respectively. This selective labeling is a powerful method for assigning specific signals in complex spectra and for studying specific metabolic pathways or molecular interactions involving that particular site. nih.gov
Deuterium Labeling: Replacing ¹H with ²H (deuterium) at specific sites can simplify ¹H NMR spectra and is used in studies of molecular dynamics.
The use of sodium lauroyl sarcosinate, which contains the sarcosinate headgroup, as a solubilizing agent for proteins in NMR studies highlights the compatibility of this chemical moiety with advanced structural biology techniques. nih.govmdpi.com
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational motions of molecules. mdpi.com When a molecule absorbs infrared radiation or scatters Raman light, it is excited to a higher vibrational state. The frequencies of these vibrations are characteristic of specific chemical bonds and functional groups, providing a molecular "fingerprint". mdpi.comspecac.com
Interpretation of Characteristic Bands in Infrared Spectra
Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample. upi.edu The FTIR spectrum of this compound is dominated by vibrations of its carboxylate, amine, and alkyl groups.
Key characteristic absorption bands for this compound include:
N-H Stretching: While the secondary amine is part of the structure, in the zwitterionic or anionic form, distinct N-H stretching might be less prominent or shifted due to hydrogen bonding. In related sarcosine (B1681465) compounds, ν(NH) bands can be observed around 3182 cm⁻¹. spectroscopyonline.com
C-H Stretching: Vibrations from the methylene (-CH₂-) and methyl (-CH₃) groups typically appear in the 2800-3000 cm⁻¹ region. spectroscopyonline.com
Asymmetric COO⁻ Stretching: This is a very strong and characteristic band for the carboxylate anion, typically appearing in the range of 1550-1650 cm⁻¹. For sodium lauroyl sarcosinate, a strong amide I peak is seen around 1640-1648 cm⁻¹. researchgate.net
Symmetric COO⁻ Stretching: Another strong band for the carboxylate group, found in the 1300-1420 cm⁻¹ region.
C-N Stretching: The stretching vibration of the carbon-nitrogen bond is typically found in the 1029-1200 cm⁻¹ range. specac.com
The region below 1500 cm⁻¹ is known as the "fingerprint region," containing a complex pattern of peaks from bending and skeletal vibrations that are unique to the molecule as a whole. specac.com
| Vibrational Mode | Typical Wavenumber (cm⁻¹) Range | Intensity |
| C-H Stretch (Alkyl) | 2800 - 3000 | Medium-Strong |
| Asymmetric COO⁻ Stretch | 1550 - 1650 | Strong |
| Amide I (in derivatives) | ~1640 - 1656 | Strong |
| Symmetric COO⁻ Stretch | 1300 - 1420 | Strong |
| C-N Stretch | 1029 - 1200 | Medium |
| Data synthesized from studies on sarcosine and its derivatives. specac.comspectroscopyonline.comresearchgate.net |
Raman Spectroscopy for Molecular Vibrational Fingerprinting
Raman spectroscopy is a complementary technique to IR spectroscopy. It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. dovepress.com While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. This often means that symmetric vibrations and bonds in non-polar environments, which are weak in the IR spectrum, give strong signals in the Raman spectrum. upi.edu
The Raman spectrum of this compound provides a unique vibrational fingerprint that can be used for identification and structural analysis. spectroscopyonline.comacs.org
Symmetric Vibrations: The symmetric stretching of the carboxylate group (COO⁻) often produces a strong and sharp Raman peak.
C-H and N-H Vibrations: C-H stretching and bending modes are also clearly visible in the Raman spectrum. spectroscopyonline.com
Skeletal Vibrations: The carbon-nitrogen and carbon-carbon skeletal vibrations in the fingerprint region (typically 400-1500 cm⁻¹) provide a highly specific pattern for the molecule. spectroscopyonline.com
Because water is a very weak Raman scatterer, Raman spectroscopy is particularly well-suited for studying aqueous solutions without overwhelming interference from the solvent, which can be a challenge in IR spectroscopy. mdpi.com The technique's ability to provide sharp, well-resolved "fingerprint" spectra makes it ideal for identifying polymorphs, monitoring reactions, and analyzing complex mixtures. dovepress.comacs.org
Theoretical Vibrational Analysis and Experimental Correlation
The vibrational characteristics of this compound can be meticulously examined by combining experimental spectroscopic methods, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, with theoretical computational analysis. Density Functional Theory (DFT) calculations are a powerful tool for predicting the vibrational frequencies of molecules, which can then be correlated with experimental data to provide a comprehensive assignment of the observed spectral bands. researchgate.netnih.gov
Studies on similar amino acid structures, like glycine (B1666218) and its N-methylated derivatives, have demonstrated that DFT methods, such as B3LYP, when paired with appropriate basis sets (e.g., 6-311++G(d,p)), can accurately reproduce experimental vibrational spectra. nih.govworldscientific.com For sarcosine, the zwitterionic form (CH₃–N⁺H₂–CH₂–COO⁻) is the most stable in the solid state, and its vibrational spectra are well-documented. nih.gov Upon formation of the sodium salt, the carboxylic acid group is deprotonated to a carboxylate (–COO⁻), leading to characteristic shifts in the vibrational frequencies.
The correlation between theoretical and experimental vibrational frequencies is essential for a definitive assignment of the spectral bands to specific molecular motions. Scaling factors are often applied to the calculated frequencies to account for anharmonicity and limitations in the theoretical model, improving the agreement with experimental results. nih.gov A comparative analysis for this compound would involve assigning the prominent peaks in its FTIR and Raman spectra to vibrational modes such as C-H stretching, N-H bending (if in zwitterionic form), COO⁻ symmetric and asymmetric stretching, C-N stretching, and various bending and rocking motions of the molecular skeleton. While a dedicated, comprehensive study correlating theoretical and experimental spectra for this compound is not widely published, data from sarcosine and related carboxylate salts provide a strong basis for these assignments. spectroscopyonline.comrcsb.org
Table 1: Correlation of Theoretical and Experimental Vibrational Frequencies for Sarcosine (as a basis for this compound)
| Vibrational Mode | Theoretical Frequency (cm⁻¹) (DFT/B3LYP) | Experimental Frequency (cm⁻¹) (FTIR/Raman) |
| N-H Stretching | ~3200 | ~3180 |
| C-H Stretching (CH₃, CH₂) | 3050 - 2950 | 3055 - 2968 |
| C=O Stretching (Carboxylate) | ~1640 (asymmetric) | ~1630 |
| C=O Stretching (Carboxylate) | ~1400 (symmetric) | ~1396 |
| N-H Bending | ~1620 | ~1615 |
| C-N Stretching | ~1100 | ~1100 |
Note: The frequencies are approximate and based on studies of sarcosine and related N-acyl sarcosinates. spectroscopyonline.comresearchgate.net The exact values for this compound may vary.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of compounds like this compound. Soft ionization techniques are particularly useful as they minimize fragmentation, allowing for the observation of the molecular ion.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique ideal for analyzing polar molecules like this compound. In positive ion mode ESI-MS, molecules often form adducts with protons ([M+H]⁺) or alkali metal ions. sepscience.com Given that this compound already contains a sodium atom, it is expected to be readily detected as its sodium adduct, [M+Na]⁺. The molecular weight of sarcosine (C₃H₇NO₂) is 89.09 g/mol . The molecular weight of this compound (C₃H₆NNaO₂) is 111.07 g/mol . In ESI-MS, sarcosine itself can be observed as the protonated molecule [C₃H₇NO₂ + H]⁺ at a mass-to-charge ratio (m/z) of 90.055 or as a sodium adduct [C₃H₇NO₂ + Na]⁺. aps.org For this compound, the primary ion observed would likely be the sodiated molecule [C₃H₆NNaO₂ + Na]⁺. The formation of such adducts is a common phenomenon in ESI-MS and can be advantageous for detection. nih.govacs.org
Tandem Mass Spectrometry (MS/MS) for Structural Information
Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. For this compound, the sodiated molecular ion would be selected as the precursor. Collision-induced dissociation (CID) would then be used to break the molecule into smaller, characteristic fragments.
Table 2: Predicted ESI-MS and MS/MS Fragmentation Data for this compound
| Ion Type | Precursor Ion (m/z) | Predicted Fragment Ions (m/z) | Neutral Loss |
| Sodiated Molecule | [C₃H₆NNaO₂ + Na]⁺ | [M+Na - CO₂]⁺ | 44 Da (CO₂) |
| Sodiated Molecule | [C₃H₆NNaO₂ + Na]⁺ | [M+Na - CH₃NH]⁺ | 29 Da (CH₂NH) |
Note: This table is predictive and based on general fragmentation principles of related molecules.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). acdlabs.comresearchgate.net This precision allows for the determination of the elemental composition of a molecule from its exact mass, which is a powerful tool for confirming the identity of a compound. ru.nl
For this compound, HRMS would be used to measure the exact mass of the sodiated ion, [C₃H₆NNaO₂ + Na]⁺. The theoretical exact mass of this ion can be calculated from the precise masses of its constituent isotopes. This experimental value can then be compared to the theoretical mass to confirm the elemental formula with high confidence. HRMS instruments like Orbitrap or Time-of-Flight (TOF) analyzers are capable of achieving the necessary resolution for such determinations. nih.gov
Table 3: Theoretical High-Resolution Mass of this compound Ion
| Ion Formula | Theoretical Exact Mass (Da) |
| [C₃H₆NNaO₂ + Na]⁺ | 134.0290 |
Note: Calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ²³Na).
X-ray Diffraction (XRD) for Crystalline Structure Determination
Single Crystal X-ray Diffraction of this compound Complexes
While the crystal structure of pure this compound may not be widely reported, the structures of numerous metal complexes involving the sarcosinate ligand have been solved using single-crystal X-ray diffraction. These studies reveal how the sarcosinate anion coordinates with metal centers. Sarcosine typically acts as a bidentate ligand, coordinating through the nitrogen atom and one of the carboxylate oxygen atoms to form a stable five-membered chelate ring. acs.orgnih.gov
For instance, complexes with transition metals like manganese(II) and copper(II) have been characterized. acs.orgnih.gov In the case of tris-sarcosine calcium chloride, the sarcosine molecules exist in their zwitterionic form and act as ligands to the calcium ion. researchgate.net A patent also describes the formation of a sarcosine-sodium chloride co-crystal, indicating the ability of sarcosine to incorporate sodium ions into its crystal lattice. thermofisher.com The analysis of these complex structures provides fundamental insights into the coordination chemistry and structural possibilities of the sarcosinate ligand.
Table 4: Representative Crystallographic Data for Sarcosine-Metal Complexes
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |
| [Mn(sar)₂(H₂O)₂]Cl₂ | Monoclinic | P2₁/n | 6.916 | 13.855 | 7.981 | 90 | 90.79 | 90 | nih.gov |
| [Cu(C₃H₆NO₂)₂]n | Monoclinic | P2₁/c | 5.385 | 8.016 | 10.320 | 90 | 98.79 | 90 | acs.org |
| Sarcosine Sarcosinium Nitrate | Triclinic | P-1 | 5.320 | 6.578 | 15.957 | 95.45 | 95.94 | 93.41 | researchgate.net |
Powder X-ray Diffraction for Polymorph Identification and Purity Assessment
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique fundamental to the solid-state characterization of crystalline materials. ncl.ac.uk It is particularly crucial in pharmaceutical and chemical research for the identification of crystalline phases, known as polymorphs. rigaku.com Polymorphism is the ability of a single compound to exist in multiple different crystal structures. rigaku.com These different forms, although chemically identical, can exhibit varying physical properties.
The principle of PXRD involves directing X-ray radiation onto a powdered sample of the material. The X-rays are diffracted by the crystalline lattice planes of the substance, producing a unique diffraction pattern characterized by a series of peaks at specific angles (2θ). This pattern serves as a distinct fingerprint for a specific crystalline structure.
For this compound, PXRD is the primary tool for:
Polymorph Identification : If this compound can crystallize into different polymorphs, each form will produce a unique PXRD pattern. By comparing the experimental pattern of a sample to reference patterns from known polymorphs, the specific crystalline form can be unambiguously identified. ncl.ac.uk The presence of new peaks, shifts in peak positions, or additional shoulders in a diffraction pattern can indicate the existence of a new or different polymorphic form. researchgate.net
Purity Assessment : PXRD can effectively detect the presence of crystalline impurities. If a sample of this compound is contaminated with another crystalline substance (such as a precursor or a different polymorph), the diffraction pattern will show a superposition of the patterns of both substances. The technique is sensitive enough to detect low levels of crystalline impurities, making it a valuable tool for quality control in a research setting. americanpharmaceuticalreview.com
Below is a table illustrating hypothetical PXRD data for two distinct polymorphs of this compound, demonstrating how differences in their crystal structures would lead to different diffraction patterns.
| Characteristic Peaks (2θ) - Form A | Characteristic Peaks (2θ) - Form B |
|---|---|
| 10.5° | 12.1° |
| 15.2° | 16.8° |
| 21.0° | 22.5° |
| 25.8° | 28.4° |
| 30.1° | 31.9° |
Rietveld Refinement for Crystallographic Data
Rietveld refinement is a powerful computational method used in conjunction with powder diffraction data to refine the crystal structure of a material. gsconlinepress.com While PXRD is excellent for identifying known phases, Rietveld refinement allows for the extraction of detailed crystallographic information from a powder sample, which can be an alternative to the more complex single-crystal X-ray diffraction, especially when suitable single crystals cannot be grown. researchgate.net
The technique works by fitting a calculated theoretical diffraction pattern to the entire observed experimental pattern. The theoretical pattern is generated from a structural model that includes parameters such as lattice constants, atomic positions, site occupancy, and thermal displacement parameters. A least-squares algorithm iteratively adjusts these parameters to minimize the difference between the calculated and observed profiles. gsconlinepress.comresearchgate.net
In the context of this compound research, Rietveld refinement can provide:
Precise determination of the unit cell dimensions (lattice parameters).
Coordinates of each atom (Na, O, N, C, H) within the crystal lattice.
Information on bond lengths and angles.
Quantitative phase analysis in a mixture of polymorphs.
Successful refinement yields a highly detailed and accurate crystal structure model, providing fundamental insights into the solid-state arrangement of the this compound molecule.
The table below presents hypothetical results from a Rietveld refinement of this compound data, showcasing the type of crystallographic information that can be obtained.
| Parameter | Refined Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Lattice Parameter a (Å) | 8.542(1) |
| Lattice Parameter b (Å) | 5.781(2) |
| Lattice Parameter c (Å) | 10.233(1) |
| Angle β (°) | 95.67(3) |
| R-factor (Rwp) | 6.5% |
Other Advanced Characterization Methodologies
Circular Dichroism (CD) for Chiral Derivatives
Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the difference in absorption of left- and right-circularly polarized light by a substance. researchgate.net It is a technique exclusively used for the analysis of chiral molecules—molecules that are non-superimposable on their mirror images. libretexts.org
This compound itself is an achiral molecule and therefore does not produce a CD signal. However, this technique is indispensable for the structural characterization of its chiral derivatives. If the sarcosinate structure is modified with a chiral substituent, the resulting derivative will be optically active. CD spectroscopy can then be employed to:
Determine Absolute Configuration : By comparing the experimental CD spectrum to that of a known standard or to theoretical calculations, the absolute stereochemistry of a chiral center in a this compound derivative can be assigned. chiralabsxl.com
Study Conformation : The CD spectrum is highly sensitive to the three-dimensional structure of a molecule. It can be used to study conformational changes in chiral derivatives in solution. nih.gov
Enantiomers of a chiral this compound derivative would produce CD spectra that are mirror images of each other, as illustrated in the hypothetical data below.
| Wavelength (nm) | Molar Ellipticity [θ] for (R)-enantiomer | Molar Ellipticity [θ] for (S)-enantiomer |
|---|---|---|
| 210 | +15,000 | -15,000 |
| 225 | -8,000 | +8,000 |
| 240 | +2,500 | -2,500 |
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental analytical technique that provides the mass percentages of the individual elements (typically carbon, hydrogen, nitrogen, and sulfur) within a compound. For an ionic compound like this compound, analysis can also be extended to determine the sodium content.
This method is a cornerstone of chemical research for verifying the elemental composition and, by extension, the stoichiometric purity of a newly synthesized compound. The experimentally determined mass percentages of the elements are compared against the theoretical values calculated from the compound's chemical formula (C₃H₆NNaO₂ for this compound). A close agreement between the experimental and theoretical values confirms that the sample has the correct elemental makeup and is free from significant impurities that would alter the elemental ratios.
The following table shows a comparison between the theoretical elemental composition of this compound and a set of typical experimental results.
| Element | Theoretical Mass % | Experimental Mass % |
|---|---|---|
| Carbon (C) | 32.73% | 32.78% |
| Hydrogen (H) | 5.50% | 5.54% |
| Nitrogen (N) | 12.72% | 12.69% |
| Sodium (Na) | 20.88% | 20.81% |
| Oxygen (O) | 29.06% | 29.18% |
Thermal Analysis Techniques (e.g., TGA, DSC) for Purity and Stability in research settings
Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature. tainstruments.com For the characterization of this compound in a research context, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly valuable and often used in conjunction. labmanager.com
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. labmanager.com For this compound, TGA provides critical information on:
Thermal Stability : It identifies the temperature at which the compound begins to decompose, indicated by a significant loss of mass. redalyc.org
Presence of Volatiles : TGA can detect the presence of water (hydrates) or residual solvents, which would be observed as a mass loss at temperatures below the decomposition point.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. labmanager.com DSC is used to:
Determine Melting Point : The melting of a crystalline solid is an endothermic event that appears as a distinct peak in the DSC thermogram.
Assess Purity : The purity of a crystalline sample influences its melting behavior. Pure compounds typically exhibit a sharp, well-defined melting peak, whereas impurities tend to broaden the peak and lower the melting temperature.
Detect Phase Transitions : DSC can identify solid-solid phase transitions, such as a change from one polymorph to another, which would appear as an endothermic or exothermic event before the melting point. rigaku.com
The table below summarizes representative data that could be obtained from the thermal analysis of a research sample of this compound.
| Technique | Parameter Measured | Typical Result for this compound |
|---|---|---|
| TGA | Onset of Decomposition (Td) | ~230 °C |
| TGA | Mass Loss due to Volatiles | < 0.5% below 150 °C |
| DSC | Melting Point (Tm) | 160 °C (Peak) |
| DSC | Enthalpy of Fusion (ΔHf) | 150 J/g |
Chemical Reactivity, Reaction Mechanisms, and Derivatization of Sodium Sarcosinate
Acid-Base Chemistry and Protonation Equilibria in Solution
Sodium sarcosinate is the conjugate base of sarcosine (B1681465) (N-methylglycine). In aqueous solution, it is amphoteric, meaning it can act as both a base and an acid. An aqueous solution of this compound is alkaline, with a pH that can be around 12–13.
The protonation of the sarcosinate anion (L⁻) occurs in two distinct steps, establishing an equilibrium between three species: the fully deprotonated anion (sarcosinate), a zwitterionic form, and a fully protonated cation. These equilibria can be described by their respective dissociation constants (pKa values).
The equilibria are as follows:
Protonation of the amine group: CH₃NHCH₂COO⁻ (L⁻) + H⁺ ⇌ CH₃N⁺H₂CH₂COO⁻ (HL) This equilibrium is characterized by the pKa of the secondary amine, which is approximately 9.99–10.2. scielo.org.boscielo.org.bo
Protonation of the carboxylate group: CH₃N⁺H₂CH₂COO⁻ (HL) + H⁺ ⇌ CH₃N⁺H₂CH₂COOH (H₂L⁺) This equilibrium corresponds to the pKa of the carboxylic acid group, which is approximately 2.20–2.36. scielo.org.bosci-int.com
Studies using paper electrophoresis have determined the protonation constants (pkₐ) for sarcosine to be pkₐ₁ = 2.20 and pkₐ₂ = 9.99. scielo.org.bo These values are crucial for understanding and predicting the predominant species of sarcosine in solutions of varying pH, which in turn governs its reactivity, particularly in complexation reactions. The N-methyl group on sarcosine, through its electron-donating inductive effect, makes the amine slightly more basic and the carboxyl group slightly more acidic compared to its parent amino acid, glycine (B1666218). mdpi.com
Complexation Chemistry with Metal Ions
The sarcosinate anion is an effective chelating agent, capable of forming stable complexes with a wide variety of metal ions. The presence of both a hard carboxylate oxygen donor and a softer secondary amine nitrogen donor allows it to bind to metals, typically forming a stable five-membered chelate ring.
Ligand Binding Modes and Coordination Geometries
Sarcosinate most commonly acts as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the secondary amine and one of the oxygen atoms from the carboxylate group. This N,O-chelation is a recurring motif in its coordination chemistry.
A well-characterized example is the polymeric copper(II) complex, [Cu(C₃H₆NO₂)₂]ₙ. iucr.org In this structure, the copper(II) ion exhibits a Jahn-Teller distorted octahedral geometry. iucr.org The equatorial plane is occupied by the nitrogen and a carboxylate oxygen from two different sarcosinate anions. iucr.org These sarcosinate ligands then act as bridges, using the second carboxylate oxygen to coordinate to an adjacent copper center in an axial position, thus forming a two-dimensional framework. iucr.org
Thermodynamic and Kinetic Studies of Metal-Sarcosinate Complex Formation
The stability of metal-sarcosinate complexes has been quantified through the determination of their formation constants (or stability constants). These constants provide a measure of the strength of the metal-ligand interaction at equilibrium. The complexation typically proceeds in a stepwise manner, with the successive addition of sarcosinate ligands to the metal ion.
Electrophoretic studies have been used to determine the stability constants for several divalent metal ions. scielo.org.boscielo.org.bo The data reveals that the stability of the formed complexes varies depending on the metal ion. For example, the stability follows the order: Cu(II) > UO₂(II) > Mn(II). scielo.org.bo The high stability of the copper(II)-sarcosinate complex indicates a strong bonding interaction between the copper cation and the sarcosinate anion. scielo.org.boscielo.org.bo As is typical for stepwise complex formation, the first stability constant (K₁) is generally larger than the second (K₂). scielo.org.bo
| Metal Ion | log K₁ | log K₂ | Reference |
|---|---|---|---|
| Copper (Cu²⁺) | 7.82 ± 0.07 | 6.90 ± 0.03 | scielo.org.boscielo.org.bo |
| Manganese (Mn²⁺) | 3.54 ± 0.11 | 1.96 ± 0.02 | scielo.org.boscielo.org.bo |
| Uranyl (UO₂²⁺) | 7.41 ± 0.06 | 5.57 ± 0.03 | scielo.org.boscielo.org.bo |
| Cadmium (Cd²⁺) | 4.40 ± 0.09 | 3.51 ± 0.03 | scielo.org.bo |
| Zinc (Zn²⁺) | 4.70 ± 0.04 | 4.02 ± 0.02 | scielo.org.bo |
Thermodynamic studies on sarcosine-containing peptides have shown that the N-methyl group can subtly influence complex stability, sometimes leading to a slight decrease in stability compared to analogous glycine-containing peptides. mdpi.com Kinetically, the substitution reactions involving the formation of these complexes are generally rapid, classifying them as labile. scielo.org.bo
Synthesis and Characterization of Transition Metal Sarcosinate Complexes
A variety of transition metal complexes incorporating the sarcosinate ligand have been synthesized and characterized. The synthesis strategies often involve the direct reaction of a metal salt with sarcosine, frequently in an aqueous solution where the pH is adjusted to deprotonate the ligand.
For example, meridional isomers of cobalt(III) complexes with sarcosine and other tetradentate ligands have been prepared by reacting a Co(II) salt with the ligands in the presence of an oxidizing agent, followed by chromatographic separation. researchgate.net Mixed ligand complexes, such as those of palladium(II) and platinum(II) containing phosphine (B1218219) and sarcosinate ligands, have also been reported. researchgate.net
Characterization of these complexes relies on a suite of analytical techniques.
Infrared (IR) Spectroscopy is used to confirm the coordination of the ligand by observing shifts in the stretching frequencies of the N-H and COO⁻ groups. For instance, a decrease in the frequency of the N-H stretch and changes in the symmetric and asymmetric stretches of the carboxylate group are indicative of coordination to the metal center. sci-int.com
NMR Spectroscopy (¹H, ¹³C) provides detailed information about the structure of the complexes in solution and can be used to distinguish between different isomers. researchgate.netresearchgate.net
UV-Visible Spectroscopy reveals information about the electronic environment of the metal ion and the resulting coordination geometry. sci-int.com
Elemental Analysis is used to confirm the stoichiometry of the synthesized complexes. researchgate.net
Lanthanide and Actinide Coordination Chemistry with Sarcosinate
The coordination chemistry of sarcosinate extends to f-block elements. Research has shown that sarcosine forms stable complexes with both lanthanides and actinides.
Heterometallic complexes involving lanthanides and mercury have been synthesized with the general stoichiometry [(Hg(sar)₂)₂M(NO₃)₃], where M represents a lanthanide from Lanthanum (La) to Ytterbium (Yb). osti.gov An analogous complex was also formed with the actinide Thorium (Th), having the formula [(Hg(sar)₂)₂Th(NO₃)₄]. osti.gov These compounds were prepared by reacting mercury(II) acetate (B1210297), the hydrated lanthanide or actinide nitrate, and sarcosine in methanol (B129727). Spectroscopic data suggests that the stoichiometry is retained across the lanthanide series. Further NMR studies on lanthanide-sarcosine systems provided evidence for the formation of isostructural complexes along the entire lanthanide series. acs.org
The uranyl ion (UO₂²⁺), a common actinide species, forms stable complexes with sarcosinate, as evidenced by the stability constants determined via electrophoretic methods (see table above). scielo.org.boscielo.org.bo The relatively high stability of the uranyl-sarcosinate complex highlights the affinity of the ligand for actinide ions.
N-Substitution and Derivatization Reactions
The secondary amine group in this compound is a key functional handle for a variety of derivatization reactions. These reactions modify the properties of the parent molecule, leading to compounds with widespread industrial and research applications.
Two primary classes of N-derivatization reactions are particularly significant:
N-Acylation: This is the most commercially important derivatization of this compound. The reaction involves the acylation of the secondary amine with a fatty acid chloride, typically in an aqueous alkaline medium (Schotten-Baumann reaction). This process yields N-acyl sarcosinates, which are anionic surfactants. A prominent example is the synthesis of sodium lauroyl sarcosinate, where lauroyl chloride is reacted with this compound. oup.com These surfactants are valued for their mildness, foaming properties, and biodegradability.
Reaction: CH₃NHCH₂COONa + R-COCl → R-CO-N(CH₃)CH₂COONa + HCl
Formation of Dithiocarbamates: The secondary amine of sarcosine can react with carbon disulfide (CS₂) in the presence of a base to form an N-sarcosine dithiocarbamate (B8719985). ingentaconnect.comnih.gov This dithiocarbamate derivative is itself a powerful chelating agent, capable of forming stable complexes with metals like palladium and tin. ingentaconnect.comnih.gov
Other derivatization reactions have been explored for analytical purposes. For instance, 1,3-dipolar cycloaddition reactions using paraformaldehyde and an acrylate (B77674) can derivatize the sarcosine amine to form a stable five-membered heterocyclic compound, which enhances its detectability in GC-MS analysis. researchgate.netresearchgate.net Nitrosation of the secondary amine by exposure to nitrogen oxides to form N-nitrososarcosine has also been studied. nih.gov
Synthetic Routes to N-Acyl Sarcosinate Derivatives
N-acyl sarcosinate derivatives are widely synthesized for their surfactant properties. atamankimya.comcosmeticsinfo.orgnih.gov The primary industrial method for their preparation is the Schotten-Baumann reaction. researchgate.net This method involves the condensation of this compound with a fatty acid chloride, such as lauroyl chloride or cocoyl chloride, in an alkaline aqueous solution. cir-safety.orgatamanchemicals.comresearchgate.netcir-safety.org The reaction is typically carried out by preparing the this compound in situ by reacting sarcosine with sodium hydroxide (B78521), followed by the addition of the acyl chloride. cir-safety.orggoogle.com
Another significant synthetic route utilizes fatty acid methyl esters as the acylating agent instead of the more reactive and corrosive acyl chlorides. google.com In this process, this compound reacts with fatty acid methyl esters, often from natural oils, to yield the N-acyl sarcosinate. google.comgoogle.com This reaction can be facilitated by catalysts such as sodium methoxide (B1231860) or phase-transfer catalysts like PEG 1000 and is considered a greener alternative due to the avoidance of harsh reagents and the generation of less environmental pollution. google.comgoogle.com The reaction is typically conducted at elevated temperatures in a solvent like glycerol. google.com A kinetic study of the reaction between cocoyl chloride and this compound found that the synthesis follows second-order kinetics. researchgate.net
Table 1: Comparison of Synthetic Routes to N-Acyl Sarcosinate Derivatives
| Feature | Schotten-Baumann Reaction | Fatty Acid Methyl Ester Route |
|---|---|---|
| Reactants | This compound, Fatty Acid Chloride | This compound, Fatty Acid Methyl Ester |
| Catalyst/Medium | Alkaline aqueous solution (e.g., NaOH) | Sodium methoxide or Phase Transfer Catalyst (e.g., PEG 1000) in a polyol medium (e.g., glycerol) |
| Reaction Conditions | Typically lower temperatures (e.g., 20 ±5 °C) researchgate.net | Elevated temperatures (e.g., 100 to 180°C) google.com |
| Byproducts | Sodium chloride researchgate.net | Methanol google.com |
| Advantages | Well-established, high yield google.com | Uses less corrosive materials, environmentally friendlier, can use natural oil derivatives directly google.com |
| Disadvantages | Uses highly reactive/corrosive acyl chlorides, produces inorganic salt waste google.com | Requires higher temperatures and sometimes longer reaction times |
Formation of N-Alkyl Sarcosinate Analogues
The N-alkylation of sarcosine or its derivatives provides another class of compounds with distinct properties. Greener synthetic methods have been developed to avoid the use of alkyl halides. One such method is the ruthenium-catalyzed N-alkylation of an amino acid ester using a long-chain fatty alcohol as the alkylating agent. This approach is advantageous as fatty alcohols are readily available from natural sources.
Another innovative route is the aza-Michael addition. In this reaction, an amino acid is reacted with an α,β-unsaturated fatty acid ester, catalyzed by agents like SiCl₄, resulting in N-alkylation. These methods represent advancements in creating N-alkylated amino acid derivatives through more sustainable chemical pathways.
Mechanistic Insights into N-Derivatization Reactions
The mechanism of N-acylation via the Schotten-Baumann reaction is a classic example of nucleophilic acyl substitution. The secondary amine of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the fatty acid chloride. The reaction proceeds through a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group to form the stable amide bond of the N-acyl sarcosinate. The alkaline conditions are crucial to neutralize the HCl formed during the reaction. google.com
For the synthesis using fatty acid methyl esters, the reaction is a nucleophilic substitution/transamidation. The sarcosinate's nitrogen atom attacks the carbonyl carbon of the ester. The reaction is driven to completion, often under heat, by the removal of the methanol byproduct. google.com Kinetic studies on the synthesis of sodium cocoyl sarcosinate have determined that the reaction follows second-order kinetics, with a calculated reaction rate constant of 0.0153 mol⁻¹ L s⁻¹ at 35 °C. researchgate.net
Carboxyl Group Modifications and Esterification Reactions
While N-derivatization is the most common reaction for this compound, modifications of the carboxyl group are also chemically significant. To improve properties such as solubility and resistance to hard water, the carboxylate group can be modified. For instance, introducing hydrophilic chains like ethoxy or hydroxyl groups can prevent the precipitation of the surfactant in the presence of divalent cations like Ca²⁺ and Mg²⁺. acs.org
Esterification of the carboxyl group of sarcosine is another important modification. The synthesis of N-acyl amino acid surfactants can be achieved through the amidation of fatty acid methyl esters, where this compound reacts with the ester. researchgate.netbbwpublisher.com This reaction, while primarily forming an amide bond at the nitrogen, inherently involves the carboxylate group of sarcosine displacing the methoxy (B1213986) group of the fatty acid ester, representing an interplay between the two functional groups. google.comgoogle.com Direct esterification of the sarcosinate carboxyl group is less common in the synthesis of surfactants but is a fundamental reaction in other contexts, often requiring protection of the amine group to ensure selectivity.
Peptide Bond Formation Utilizing Sarcosine and this compound
Sarcosine, as N-methylglycine, is an N-alkylated amino acid. iitkgp.ac.in Its incorporation into peptide chains has significant consequences for the peptide's structure and properties. Because the amide nitrogen is alkylated, it cannot act as a hydrogen bond donor. This disruption of the regular hydrogen-bonding patterns found in peptides can increase the solubility of the resulting peptide, a property that is particularly useful in solid-phase peptide synthesis of otherwise difficult sequences. nih.gov
Non-Ribosomal Peptide Synthesis Incorporating Sarcosine
Many bioactive peptides found in nature are synthesized not by ribosomes, but by large, multienzyme complexes known as non-ribosomal peptide synthetases (NRPSs). uzh.chnih.gov These enzymatic assembly lines are capable of incorporating a vast array of non-proteinogenic amino acids, including D-amino acids and N-methylated amino acids like sarcosine, into peptide structures.
The NRPS mechanism involves a series of modules, where each module is responsible for the incorporation of a specific amino acid. nih.gov The process begins with the activation of the amino acid by an adenylation (A) domain to form an aminoacyl-adenylate. uzh.ch This activated amino acid is then transferred to a thiolation (T) or peptidyl carrier protein (PCP) domain, covalently linking it to the enzyme as a thioester. uzh.chnih.gov A condensation (C) domain then catalyzes the formation of the peptide bond between the aminoacyl-thioesters of two adjacent modules. Specific enzymes, such as glycine N-methyltransferase, can generate sarcosine from glycine, providing the substrate for these NRPS systems. researchgate.net
Stereochemical Control in Sarcosine-Containing Peptide Synthesis
Stereochemical integrity is paramount in peptide synthesis to ensure the correct biological activity of the final product. Most naturally occurring amino acids are L-amino acids. libretexts.org Sarcosine, however, is achiral because its side chain is a hydrogen atom, and thus it has no stereocenter. libretexts.org This simplifies its own incorporation into a peptide chain as there is no risk of racemization.
However, the synthesis of peptides containing sarcosine alongside other chiral amino acids still requires strict stereochemical control. Side reactions during synthesis, particularly during the activation of the carboxylic acid group for coupling, can lead to the racemization of chiral amino acids. A notorious side reaction is aspartimide formation in sequences containing aspartic acid, which can lead to a mixture of by-products including epimerized peptides that are difficult to separate. nih.gov Modern techniques like Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis employ specific reagents and conditions to minimize racemization and preserve the stereochemistry of the chiral centers throughout the assembly of the peptide chain.
Reactivity in Aqueous and Non-Aqueous Solvents
This compound, the sodium salt of N-methylglycine, is a versatile chemical intermediate whose reactivity is influenced by the solvent system. It is readily soluble in water, forming an alkaline solution, and is also slightly soluble in ethanol. Its reactivity is primarily centered around the nucleophilic secondary amine and the carboxylate group.
Reactivity in Aqueous Solutions
In aqueous media, this compound is a key reactant in the synthesis of N-acyl sarcosinates, a widely used class of mild anionic surfactants. The most common synthetic route is the Schotten-Baumann reaction, which involves the acylation of this compound with a fatty acid chloride. This reaction is typically conducted under alkaline conditions, with sodium hydroxide added to maintain a pH between 10 and 12, which neutralizes the hydrochloric acid byproduct and keeps the sarcosinate in its reactive, deprotonated form. The reaction is exothermic, and temperatures are generally controlled around 25-35°C to prevent the decomposition of the fatty acid chloride. The use of organic solvents like isopropanol (B130326) can be employed to manage foaming and may increase the reaction yield.
The general mechanism for the Schotten-Baumann reaction is as follows: R-CO-Cl + CH₃NHCH₂COONa + NaOH → R-CON(CH₃)CH₂COONa + NaCl + H₂O
Studies have shown that factors such as reactant molar ratio, temperature, and reaction time significantly affect the yield of the resulting N-acyl sarcosinate. For instance, in the synthesis of sodium cocoyl sarcosinate, optimal yields were achieved with a gradual addition of cocoyl chloride over 150-180 minutes.
Reactivity in Non-Aqueous and Mixed Solvents
This compound also exhibits significant reactivity in non-aqueous and mixed-solvent systems, which are often employed to overcome challenges like high viscosity or to enable reactions with different types of reagents. An important industrial method involves the reaction of this compound with fatty acid methyl esters, which are less toxic and more environmentally friendly than acyl chlorides.
This reaction is typically carried out at high temperatures, ranging from 100 to 180°C, in a low-molecular-weight polyol medium such as glycerine or propylene (B89431) glycol. An alkali metal hydroxide is used as a catalyst to maintain a very high pH (above 13), which is crucial for driving the reaction to completion. The reaction proceeds for 2-4 hours, with the continuous removal of methanol as a byproduct. In some processes, a phase transfer catalyst like polyethylene (B3416737) glycol (PEG 1000) is used to facilitate the interaction between the solid this compound and the liquid fatty acid methyl ester at elevated temperatures (e.g., 180°C).
Another approach involves reacting oleic acid directly with this compound at 170°C for 8 to 10 hours, with the continuous removal of water. More gentle conditions can be achieved by reacting methyl oleate (B1233923) with sodium N-methylglycinate in methanol, using sodium methoxide as a catalyst.
Interactive Table: Reaction Conditions for N-Acylation of this compound
| Acylating Agent | Solvent System | Catalyst | Temperature (°C) | pH | Reaction Time | Product | Reference |
| Fatty Acid Chloride | Aqueous | Sodium Hydroxide | 25-35 | 10-12 | 2-3 hours | N-Acyl Sarcosinate Salt | |
| Fatty Acid Methyl Ester | Polyol (e.g., Glycerine) | Alkali Metal Hydroxide | 100-180 | >13 | 2-4 hours | N-Acyl Sarcosinate Salt | |
| Fatty Acid Methyl Ester | Phase Transfer Catalyst (PEG 1000) | None specified | 180 | Not specified | 6 hours | N-Acyl Sarcosinate Salt | |
| Oleic Acid | None (neat) | None (water removal) | 170 | Not applicable | 8-10 hours | Oleoyl Sarcosine | |
| Methyl Oleate | Methanol | Sodium Methoxide | 120 | Not applicable | 3.5 hours | Oleoyl Sarcosine |
Catalytic Pathways Involving this compound as a Promoter or Ligand
While primarily known as a reactant and intermediate, sarcosine and its derivatives can also participate in catalytic processes, acting as promoters or ligands that influence reaction pathways and efficiency. Ligands are crucial in metal-catalyzed reactions as they modify the metal's electronic and steric properties, thereby controlling reactivity and selectivity.
This compound as a Reaction Promoter
In an alternative synthetic pathway, N-acyl amino acid surfactants, such as sodium cocoyl glycinate, can themselves act as catalysts for the chlorination of fatty acids to produce the corresponding fatty acid chlorides, which are then used in a subsequent Schotten-Baumann reaction. This suggests a potential autocatalytic role for sarcosinate-derived surfactants in their own production chain.
Sarcosinate Derivatives as Ligands in Catalysis
More directly, sarcosinate derivatives have been shown to function as effective ligands in metal-based catalysis. A notable example involves the use of sodium N-lauroyl sarcosinate (Ls), which self-assembles with copper (Cu²⁺) ions to form nanozymes that exhibit laccase-like activity. These Cu-Ls nanozymes can catalyze the oxidation of various phenolic compounds. The catalytic activity stems from a Cu(I)-Cu(II) electron transfer system formed within the nanozyme structure, where the sarcosinate derivative acts as a coordinating ligand. Research has shown that these nanozymes are stable and maintain high catalytic activity over extended periods.
In a different application, sarcosine itself was found to form a stable, water-soluble complex with cupric ions (Cu²⁺) at a 4:1 ratio. This complexing action accelerates the chemical dissolution of copper surfaces, a principle applied in chemical mechanical polishing (CMP) slurries for the manufacturing of integrated circuits. Here, sarcosine acts as a ligand that modulates the reactivity of the copper surface.
Furthermore, a hybrid catalyst system using copper nanocubes and the enzyme sarcosine oxidase has been developed for biosensing applications. In this cascade, sarcosine oxidase first catalyzes the reaction of sarcosine to produce hydrogen peroxide (H₂O₂). The copper nanocubes then act as a peroxidase mimic, using the generated H₂O₂ to catalyze a colorimetric reaction. While sarcosine is the substrate here, this system highlights the synergy between sarcosine chemistry and metal-based nanocatalysts.
Interactive Table: Catalytic Performance of Copper N-lauroyl sar
Applications of Sodium Sarcosinate in Advanced Chemical Research
Integration into Functional Materials and Polymers
Advanced Material Properties Derived from Sarcosinate Incorporation
The incorporation of the sarcosinate moiety into larger molecules and polymers can lead to materials with unique and desirable properties. Research has particularly focused on polysarcosine (PSar), a polymer of sarcosine (B1681465), which exhibits characteristics that make it a compelling alternative to poly(ethylene glycol) (PEG) in biomedical applications.
Polysarcosine is a non-ionic, hydrophilic polypeptoid that demonstrates high water solubility and low cellular toxicity. researchgate.net Its structure, built from an endogenous amino acid, confers excellent biocompatibility and a non-immunogenic profile, making it a "stealth-like" material similar to PEG. researchgate.net These properties are crucial for applications such as drug delivery, where avoiding the immune system is paramount. researchgate.netacs.org
Studies comparing amphiphilic block copolymers made with polysarcosine and polyethylene (B3416737) glycol have revealed distinct properties. While both types of copolymers form aggregates in aqueous solutions, those based on PSar tend to form more uniform aggregates. researchgate.net Furthermore, polysarcosine is biodegradable, offering an advantage over the non-biodegradable PEG. researchgate.net
Beyond biomedical polymers, derivatives of sodium sarcosinate are used to modify material surfaces and impart protective properties. N-acyl sarcosinates, for instance, are effective corrosion inhibitors for steel in saline environments. researchgate.netampp.org These molecules can slow down both generalized and localized corrosion, with a mechanism that is believed to involve the precipitation of an insoluble product on the anodic areas of the metal surface. ampp.org In another application, sodium N-lauroyl sarcosinate is a component in advanced chemical mechanical polishing slurries used for materials like quartz glass, contributing to a green and efficient polishing process. researchgate.net
Table 1: Comparative Properties of Polysarcosine (PSar) and Poly(ethylene glycol) (PEG) Based Block Copolymers
| Property | Polysarcosine (PSar) Based Systems | Poly(ethylene glycol) (PEG) Based Systems | Reference |
|---|---|---|---|
| Biocompatibility | Non-immunogenic, low cellular toxicity | "Stealth-like" properties | researchgate.net |
| Biodegradability | Biodegradable | Non-biodegradable | researchgate.net |
| Aggregate Uniformity | More uniform aggregates (smaller μ2 parameter) | Less uniform aggregates | researchgate.net |
| Aggregate Size | Tend to form larger micelles | Tend to form smaller micelles | researchgate.net |
| Critical Aggregate Concentration (CAC) | Slightly higher CAC | Slightly lower CAC | researchgate.net |
Precursor in Organic Synthesis
This compound, and its parent amino acid sarcosine, serve as fundamental building blocks in the synthesis of more complex molecules, including chiral compounds, heterocycles, and natural products.
While sarcosine (N-methylglycine) is itself an achiral molecule, it is a key reagent in certain asymmetric syntheses. A chiral auxiliary is a stereogenic unit temporarily incorporated into a compound to control the stereochemical outcome of a reaction. wikipedia.org In the context of sarcosine, it is not used as a traditional chiral auxiliary but rather as a precursor to generate a reactive intermediate that then participates in a reaction where chirality is controlled by other factors, such as a chiral catalyst or a chiral substrate.
A prominent example is its use in asymmetric 1,3-dipolar cycloaddition reactions. Sarcosine reacts in situ with carbonyl compounds, such as substituted isatins, to form an azomethine ylide. beilstein-journals.orgarkat-usa.org This ylide, which is achiral, can then react with a chiral dipolarophile or in the presence of a chiral Lewis acid catalyst to produce highly stereodefined products. sfu.ca For instance, the reaction of an azomethine ylide generated from isatin (B1672199) and sarcosine with (E)-steroidal arylidenes leads to spiro heterocyclic cycloadducts with high diastereoselectivity. beilstein-journals.org The stereochemical control in these cases arises from the existing chirality in the steroid framework, not from the sarcosine itself.
Sarcosine is a widely utilized building block for the synthesis of nitrogen-containing heterocyclic compounds. Its most significant application is in 1,3-dipolar cycloaddition reactions to generate pyrrolidine (B122466) rings. As mentioned, sarcosine undergoes a decarboxylative condensation with aldehydes or ketones (e.g., isatin, ninhydrin (B49086), acenaphthenequinone) to form an azomethine ylide intermediate in situ. beilstein-journals.orgarkat-usa.org This ylide can then be trapped by a dipolarophile (an alkene or alkyne) to construct five-membered heterocyclic rings, often with a spirocyclic architecture. beilstein-journals.org
These multicomponent reactions are highly efficient, allowing for the creation of complex molecular scaffolds in a single step. arkat-usa.org For example, the three-component reaction of isatin, sarcosine, and various dipolarophiles is a common strategy for synthesizing novel spirooxindole-pyrrolidine derivatives, which are of interest in medicinal chemistry. arkat-usa.org
Table 2: Examples of Heterocyclic Synthesis using Sarcosine
| Carbonyl Compound | Dipolarophile | Resulting Heterocycle | Reaction Type | Reference |
|---|---|---|---|---|
| Isatin | (E)-16-Arylidene steroid | Spiropyrrolidine-oxindole fused to steroid | 1,3-Dipolar Cycloaddition | beilstein-journals.org |
| Isatin | 3-Aroylmethyleneindol-2-one | Dispiropyrrolidine-bisoxindole | 1,3-Dipolar Cycloaddition | arkat-usa.org |
| Acenaphthenequinone | (none specified, likely dimerization/reaction with solvent) | Dispiropyrrolidine derivative | 1,3-Dipolar Cycloaddition | beilstein-journals.org |
The synthetic utility of sarcosine as a building block for heterocycles extends to the total synthesis of natural products. researchgate.nettitech.ac.jp While specific examples where this compound is the explicitly named starting material are less common in high-profile total synthesis literature, the heterocyclic scaffolds it helps create are present in many biologically active molecules. The strategies developed for synthesizing spiro-fused pyrrolidines are often applied in the broader context of creating complex molecular architectures similar to those found in nature. The Friedel-Crafts reaction, another key transformation in total synthesis, is frequently used to build complex structures that may later be functionalized using methods involving precursors like sarcosine. researchgate.net The synthesis of complex alkaloids and steroidal compounds, which can feature spiro-fused heterocyclic systems, often relies on a toolbox of reactions where the 1,3-dipolar cycloaddition of sarcosine-derived ylides plays a crucial role. beilstein-journals.org
Building Block for Heterocyclic Compound Synthesis
Electrochemical Studies Involving this compound
The electrochemical behavior of this compound and its derivatives is relevant in fields ranging from corrosion science to biosensing.
The interaction between sarcosinate derivatives and metal surfaces or ions involves redox processes that are key to their function. In corrosion inhibition, N-lauroyl sarcosinate sodium salt influences the electrochemical behavior of steel. ampp.org Polarization curves and electrochemical impedance spectroscopy (EIS) studies show that this sarcosinate derivative acts on the anodic process of corrosion. researchgate.netampp.org The mechanism is proposed to involve the formation of an insoluble product, likely a ferric salt or complex, on the anodic sites, which blocks the metal dissolution (oxidation) reaction. ampp.org The effectiveness of this inhibition can be influenced by hydrodynamic conditions. ampp.org
The study of well-defined metal complexes with redox-active ligands is a significant area of inorganic chemistry. rsc.org These ligands can serve as electron reservoirs, enabling multielectron redox processes that are crucial for catalysis. rsc.org While detailed studies on the fundamental redox behavior of simple this compound-metal complexes are not extensively documented in the provided results, the principles apply. The sarcosinate ligand, with its carboxylate and amine groups, can coordinate to metal centers. The resulting complex will have its own redox potential, determined by the nature of the metal, its oxidation state, and the coordination environment. For instance, the coordination of a ligand to a metal ion can shift the ligand's redox events into an accessible potential range. In the context of biosensing, the oxidation of sarcosine is catalyzed by the enzyme sarcosine oxidase, a process that forms the basis for electrochemical sensors designed to detect sarcosine as a biomarker. cam.ac.uk This enzymatic process involves the transfer of electrons, highlighting the inherent redox activity of the sarcosine molecule.
Electrochemical Sensing Applications in Research
In the field of electrochemical research, the focus is not on this compound as a component of the sensor itself, but rather on the detection of its conjugate acid, sarcosine, as a significant biomarker. Sarcosine has been identified as a potential biomarker for prostate cancer, as its concentration is often elevated in the urine and serum of patients. cam.ac.ukresearchgate.netresearchgate.net This has spurred the development of highly sensitive and selective electrochemical biosensors designed to quantify sarcosine.
The fundamental principle behind most of these sensors is the enzymatic oxidation of sarcosine. Electrodes, typically made of materials like glassy carbon (GCE) or gold (Au), are modified with a layer containing the enzyme sarcosine oxidase (SOx). researchgate.netresearchgate.netconfer.cz When a sample containing sarcosine is introduced, the immobilized SOx catalyzes the oxidation of sarcosine, producing glycine (B1666218), formaldehyde (B43269), and hydrogen peroxide (H₂O₂). researchgate.net
The electrochemical sensor then detects the hydrogen peroxide produced. This detection can be achieved through various electrochemical techniques, such as amperometry, where the current generated from the oxidation or reduction of H₂O₂ at the electrode surface is measured. nih.gov The magnitude of this current is directly proportional to the concentration of sarcosine in the sample.
To enhance the sensitivity, selectivity, and stability of these biosensors, researchers employ various nanomaterials to modify the electrodes before enzyme immobilization. These materials create a favorable microenvironment for the enzyme and facilitate faster electron transfer.
Table 1: Materials Used in Electrode Modification for Sarcosine Biosensors
| Electrode Modifier | Purpose | Achieved Detection Limit (LOD) | Reference |
|---|---|---|---|
| Chitosan, Copper Nanoparticles (CuNPs), c-MWCNT | High sensitivity and stability | 0.1 pM | researchgate.net |
| Ti₃C₂Tₓ MXene, Chitosan | Good analytical performance and enzyme immobilization | 18 nM | confer.cz |
| Graphene-Chitosan, Au-Pt Nanoparticles, Polypyrrole | Enhanced catalytic activity of enzyme mimic | 0.68 µM | researchgate.net |
These advanced electrochemical methods offer a promising alternative to traditional analytical techniques like chromatography and mass spectrometry, providing rapid, low-cost, and sensitive platforms for clinical diagnostics. cam.ac.ukresearchgate.net
Spectroscopic Probes and Labeling Agents in Chemical Biology Research
In chemical biology, this compound (or more precisely, its parent molecule, sarcosine) serves as a versatile building block and linker for creating specialized spectroscopic tools. Its utility is not as a direct probe but as a foundational component that can be integrated into larger, functional molecules for probing and labeling biological systems.
One key application involves the chemical derivatization of sarcosine to render it fluorescent for analytical purposes. For instance, research has demonstrated that sarcosine can be reacted with a fluorescent reagent, levofloxacin (B1675101) acyl chloride. The resulting derivative is intensely fluorescent, allowing for highly sensitive detection using fluorimetric detectors. nih.gov This process of tagging a non-fluorescent molecule to enable its detection is a fundamental labeling strategy in chemical biology.
Table 2: Spectroscopic Properties of Levaquin-Sarcosine Derivative
| Parameter | Value |
|---|---|
| Excitation Wavelength (λex) | 290 nm |
| Emission Wavelength (λem) | 460 nm |
| Limit of Detection (LOD) | 8.9 ng/mL (0.1 µM) |
Data from a study on the fluorescent derivatization of sarcosine for HPLC analysis. nih.gov
Furthermore, sarcosine is employed as a key reactant in the synthesis of complex spectroscopic probes. In a notable example, sarcosine participates in a 1,3-dipolar cycloaddition reaction with paraformaldehyde and a porphyrin precursor to create a pyrrolidine-fused chlorin (B1196114) (TCPC). mdpi.com This resulting chlorin molecule exhibits strong emissive properties and has been successfully used as a "turn-on" fluorescent probe for the sensitive detection of glutathione (B108866) in physiological conditions. mdpi.com In this context, sarcosine acts as a critical structural element that enables the formation of the final probing molecule.
Beyond small molecule probes, sarcosine is used to create polymers (polysarcosine) that function as linkers or spacers in complex biomolecules like structured polypeptides. google.com These polysarcosine chains can connect different functional domains of a protein or attach a labeling molecule (such as a fluorescent dye or a radiolabel) to a polypeptide. This application is crucial for studying protein interactions, localization, and dynamics within a biological environment. The use of sarcosine monomers in peptide synthesis allows for the creation of flexible, biocompatible tethers for these molecular tags. google.com
Computational and Theoretical Investigations of Sodium Sarcosinate
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are employed to model the intrinsic properties of the sarcosinate anion, independent of its environment. These calculations solve approximations of the Schrödinger equation to determine the molecule's electronic configuration, energy, and geometry.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. rsc.org It is particularly useful for analyzing the distribution and energy of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity.
Studies on sarcosine (B1681465) and its derivatives provide insight into the electronic properties of the sarcosinate anion. For instance, DFT calculations on a sarcosine-maleic acid complex using the B3LYP functional have been performed to elucidate its electronic structure. researchgate.net The analysis of HOMO and LUMO energies reveals that charge transfer occurs within the molecule. researchgate.net Theoretical studies on the sarcosine crystal structure under hydrostatic pressure, using the Perdew–Burke–Ernzerhof (PBE) functional with Grimme's dispersion correction (PBE-D3), have also been conducted. researchgate.netnih.gov These calculations determined the theoretical band gap of the crystal, which relates to the HOMO-LUMO gap of the constituent molecules. nih.gov The reactivity of the sarcosinate headgroup has also been investigated in the context of its interaction with mineral surfaces, where the oxygen atoms of the carboxylate group are identified as the primary reactive centers. researchgate.netresearchgate.net
The frontier molecular orbitals (HOMO and LUMO) are key to predicting how a molecule will interact with other species. The table below presents representative data from a DFT study on a related sarcosine complex.
| Parameter | Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -6.95 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -1.75 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.20 | Indicates chemical reactivity and stability; a larger gap implies higher stability. |
Data derived from calculations on a sarcosine-maleic acid complex, which provides a model for the electronic properties of the sarcosinate moiety. researchgate.net
Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), are often used to obtain highly accurate predictions of molecular properties. rsc.orgresearchgate.net
Theoretical studies on sarcosine and its complexes have utilized ab initio approaches. For example, the structural parameters and vibrational frequencies of a sarcosine-maleic acid crystal were determined using the Hartree-Fock method with a 6-31++G(d,p) basis set. researchgate.netresearchgate.net Furthermore, investigations into sarcosine–water complexes have been performed using both DFT and the higher-accuracy MP2 method to understand hydrogen bonding interactions. rsc.org Such high-level calculations are essential for creating an accurate picture of the molecule's geometry and the subtle energetic contributions that stabilize it. While computationally more demanding than DFT, ab initio methods provide a benchmark for assessing the accuracy of less computationally expensive approaches. acs.org
The sarcosinate molecule possesses conformational flexibility, primarily around its C-N and C-C single bonds. Computational methods are crucial for identifying stable conformers and quantifying the energy differences between them. Studies on sarcosine and its simple derivatives, like N-acetyl sarcosine and sarcosine methyl ester, provide valuable data on these conformational preferences.
| Compound/System | Conformers Compared | Energy Difference (ΔE) | Method |
|---|---|---|---|
| N-Acetyl Sarcosine | s-trans vs. s-cis | 2.2–3.0 kJ mol⁻¹ | Experimental (from ΔpKa) |
| Sarcosine Methyl Ester | ASC vs. GSC | ~2.0 kJ mol⁻¹ | DFT Calculation |
This table summarizes the energetic differences between major conformers of sarcosine derivatives, highlighting the small energy barriers that allow for conformational flexibility. rsc.orguc.pt
Ab Initio Methods for High-Accuracy Predictions
Molecular Dynamics (MD) Simulations of Sodium Sarcosinate in Solution
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of dynamic processes in solution. These simulations are invaluable for understanding how this compound behaves in an aqueous environment and how it interacts with other dissolved species.
The solvent, typically water, plays a critical role in the behavior of this compound. MD simulations have been used to study the parent compound, sarcosine, as a protecting osmolyte. researchgate.net These simulations revealed that sarcosine enhances the tetrahedral structure of water and strengthens its hydrogen bonding network. researchgate.net Unlike glycine (B1666218), sarcosine does not tend to form clusters in solution, allowing it to interact more effectively with the surrounding water molecules. researchgate.net This structuring of solvent water around the sarcosinate anion is a key aspect of its solution-phase behavior and contributes to its effects on the stability of macromolecules like proteins. researchgate.netnih.gov
MD simulations have also been applied to surfactant systems containing sodium lauroyl sarcosinate. frontiersin.orgfrontiersin.org In these studies, the Amber99 molecular force field was used to model the system, which was then subjected to energy minimization and unrestricted dynamic simulation to observe the self-assembly and interfacial behavior of the surfactant molecules. frontiersin.org These simulations show how the sarcosinate headgroup orients itself at interfaces and interacts with water.
The sarcosinate headgroup, with its negative charge, readily interacts with positive ions (cations) in solution. This interaction is central to its properties in various formulations. Experimental and computational studies on related N-acyl sarcosinates show that the presence of different cations significantly affects their aggregation behavior. acs.org Divalent cations like Mg²⁺ and Ca²⁺ have a much stronger effect than monovalent cations like Na⁺. acs.org The higher charge density of divalent cations allows them to interact more strongly with the negatively charged carboxylate headgroups, reducing electrostatic repulsion and promoting aggregation. acs.org The effectiveness of these cations follows the order Mg²⁺ > Ca²⁺ > Sr²⁺ > Ba²⁺, which is related to their decreasing charge density and hydration ability. acs.org
MD simulations have also been employed to study the interaction of sarcosine with other solutes, notably the denaturant urea (B33335). researchgate.net These simulations demonstrated a strong interaction between sarcosine and urea molecules, which increases the solvation of urea. researchgate.net This interaction is believed to be the mechanism by which sarcosine counteracts the denaturing effect of urea on proteins. researchgate.net Studies have also investigated the formation of mixed metal complexes involving glycyl-sarcosine and various divalent metal ions, determining their stability constants. orientjchem.org
| Metal Ion | Log K (Stability Constant) for M-Glycyl Sarcosine-NTA Complex |
|---|---|
| Cu(II) | 6.64 |
| Ni(II) | 4.85 |
| Co(II) | 4.53 |
| Zn(II) | 4.42 |
Stability constants for mixed ligand complexes containing metal ions and glycyl-sarcosine, indicating the strength of the interaction. orientjchem.org
Solvent Effects on Conformation and Dynamics
Docking and Molecular Modeling Studies of Sarcosinate Ligand Interactions
Molecular docking and modeling are powerful computational tools used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are frequently employed to understand the interactions between a ligand, such as sarcosinate, and a protein's active site at the molecular level.
Studies have utilized molecular docking to investigate the interactions of the sarcosinate ligand with various biological targets. For instance, in research related to lung adenocarcinoma, molecular docking simulations were performed to explore the potential interaction between sarcosine and Pyruvate Dehydrogenase Kinase 4 (PDK4).
In the context of neurobiology, molecular docking has shed light on how sarcosine interacts with the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor. These simulations indicate that the binding mode of sarcosine is highly similar to that of glycine, the endogenous co-agonist. d-nb.info The primary structural difference, the methyl group on the nitrogen atom in sarcosine, influences its role as a hydrogen bond donor and affects its binding affinity to the receptor. d-nb.info
Furthermore, the interaction of sarcosinate derivatives with proteins has been explored in the context of protein aggregation. Molecular docking of sodium lauroyl sarcosinate with Hen Egg White Lysozyme (B549824) (HEWL) suggests that the negatively charged carboxylate group and the hydrophobic tail of the surfactant are crucial for its interaction. nih.gov These studies indicate that both electrostatic and hydrophobic forces drive the binding of the sarcosinate derivative to the protein. nih.gov Similarly, docking studies have been used to identify the most probable binding sites of sodium N-dodecanoyl sarcosinate within the pockets of hemoglobin and myoglobin.
These examples demonstrate the utility of molecular modeling in elucidating the specific amino acid residues and the types of non-covalent interactions (such as hydrogen bonds, hydrophobic interactions, and electrostatic forces) that govern the binding of the sarcosinate ligand to its protein targets.
Prediction of Spectroscopic Parameters
Computational chemistry provides methods to predict spectroscopic parameters, offering valuable insights that complement experimental data. For this compound and related compounds, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies are particularly important.
Computational NMR Chemical Shift Predictions
The prediction of NMR spectra through computational methods has become a vital tool for structural elucidation. Density Functional Theory (DFT) is a common method for calculating NMR isotropic shielding values, which are then converted into chemical shifts. The accuracy of these predictions depends on several factors, including the choice of the functional, the basis set, and the model used for solvation effects.
For sarcosine-containing systems, theoretical calculations have been compared with experimental data to validate structural and electronic properties. In a study of a sarcosine-maleic acid (1:1) crystal, the solid-state 13C NMR chemical shifts were measured and compared with values obtained from Gauge-Including Projector-Augmented Wave (GIAO) DFT calculations. researchgate.net This comparison helps to confirm the protonation state and hydrogen-bonding environment of the sarcosinium ion within the crystal lattice. researchgate.net
The table below presents a comparison of experimental and calculated 13C NMR chemical shifts for the sarcosinium cation in the sarcosine-maleic acid crystal, illustrating the level of agreement that can be achieved between theory and experiment.
| Carbon Atom | Experimental 13C Chemical Shift (ppm) researchgate.net | Calculated 13C Chemical Shift (ppm) researchgate.net |
|---|---|---|
| COO- | 171.3 | 170.5 |
| CH2 | 51.3 | 50.8 |
| N-CH3 | 34.9 | 35.5 |
Theoretical Vibrational Frequency Calculations
Theoretical vibrational frequency calculations are instrumental in assigning the bands observed in experimental infrared (IR) and Raman spectra. These calculations are typically performed using methods like DFT (e.g., B3LYP functional) combined with a suitable basis set (e.g., 6-311++G(d,p)). researchgate.net The computed harmonic frequencies are often scaled by an empirical factor to better match the anharmonicity of real molecular vibrations. uc.pt
For a sarcosine-maleic acid complex, theoretical calculations have been used to simulate the IR and Raman spectra. The calculated vibrational wavenumbers and their corresponding assignments provide a detailed picture of the molecule's vibrational modes. researchgate.net Similarly, a combined matrix isolation FT-IR and theoretical study on sarcosine methyl ester identified multiple conformers and calculated their vibrational frequencies to aid in the analysis of the experimental spectra. uc.pt The calculations, performed at the DFT(B3LYP)/6-311++G(d,p) level, were crucial for assigning the observed spectral bands to specific vibrational motions of the molecule. researchgate.netuc.pt
The following table details some of the calculated and experimental vibrational frequencies for the sarcosine-maleic acid complex, demonstrating the utility of theoretical calculations in vibrational spectroscopy.
| Vibrational Mode Assignment | Calculated Frequency (cm-1) researchgate.net | Experimental FT-IR Frequency (cm-1) researchgate.net | Experimental FT-Raman Frequency (cm-1) researchgate.net |
|---|---|---|---|
| N-H stretch | 3371 | 3446 | - |
| C-H stretch (CH3) | 3048 | 3034 | 3034 |
| C-H stretch (CH2) | 2994 | 2960 | 2960 |
| C=O stretch (asymmetric) | 1644 | 1610 | 1617 |
| C=O stretch (symmetric) | 1429 | 1396 | 1400 |
| CH2 bend | 1464 | 1458 | 1459 |
| C-N stretch | 1059 | 1047 | 1047 |
Reaction Mechanism Modeling and Transition State Analysis
Computational chemistry is a key tool for elucidating the detailed mechanisms of chemical reactions, including identifying intermediates and calculating the structures and energies of transition states. Several theoretical studies have focused on reactions involving sarcosine.
One significant area of research is the enzymatic oxidation of sarcosine by monomeric sarcosine oxidase (MSOX). To understand the molecular mechanism, three potential pathways—single-electron transfer, hydride-transfer, and polar mechanisms—were investigated using fragment molecular orbital (FMO) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods. rsc.org The calculations revealed that the hydride-transfer pathway is the most favorable energetically. rsc.org However, a detailed analysis showed that the reaction does not involve a classical hydride (H⁻) transfer. Instead, a hydrogen atom (H•) is transferred while an electron is simultaneously transferred from the sarcosine to the flavin coenzyme. This mechanism has been termed "hydrogen-atom-coupled electron-transfer" (HACET). rsc.orgrsc.org The QM/MM calculations of the transition state provide insights into the activation barriers and the role of active site residues in catalysis. rsc.org
Another computational study explored the formation of azomethine ylides from the reaction of isatin (B1672199) and sarcosine, and the subsequent 1,3-dipolar cycloaddition reaction. mdpi.com Using DFT calculations (M06-2X functional), the mechanistic steps were modeled, and the Gibbs free energy profile was mapped out. mdpi.com The study identified the rate-determining step as the decarboxylation of an intermediate, calculating an energy barrier of 16.1 kcal/mol for this key transition state. mdpi.com Intrinsic reaction coordinate (IRC) calculations were used to confirm that the identified transition state structures correctly connect the reactants and products along the reaction pathway. mdpi.com
These computational approaches allow for a deep, molecular-level understanding of reaction pathways, energetics, and the structures of fleeting transition states, which are often difficult or impossible to characterize through experimental means alone.
Analytical Methodologies for the Detection and Quantification of Sodium Sarcosinate in Research Samples
Chromatographic Techniques for Separation and Analysis
Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate complex mixtures into their individual components. For sodium sarcosinate analysis, several chromatographic techniques are routinely employed, often distinguished by the nature of the mobile and stationary phases and the detection method used. A significant challenge in the chromatographic analysis of sarcosine (B1681465) is its separation from its isomers, α-alanine and β-alanine, which have the same molecular weight and similar physicochemical properties. excli.de
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile or thermally unstable compounds like this compound. mdpi.com The separation is typically achieved on a specialized column, after which the analyte is detected and quantified.
HPLC with UV Detection: This method is applicable for detecting compounds that absorb ultraviolet light. While sarcosine itself has a poor UV chromophore, derivatization can be used. Alternatively, methods have been developed to detect impurities in amino acids like glycine (B1666218), where sarcosine was identified as a relevant impurity using a charged aerosol detector (CAD) in conjunction with a UV detector. thermofisher.com One method for determining sodium lauryl sarcosinate in protein samples used a C18 column with gradient elution and UV detection, demonstrating good linearity and recovery. patsnap.com
HPLC with Fluorescence Detection: To enhance sensitivity, sarcosine can be derivatized with a fluorescent reagent. A notable method involves derivatizing sarcosine with levofloxacin (B1675101) acyl chloride, rendering it highly responsive to a fluorimetric detector (excitation at 290 nm, emission at 460 nm). researchgate.net This approach allows for the separation of the sarcosine derivative from its isomers on a hexyl-phenyl column. oup.com The method has shown a detection limit of 8.9 ng/mL. oup.comresearchgate.net
HPLC with Electrochemical Detection (ECD): This technique offers high sensitivity for electroactive compounds. One method for sarcosine determination involved using a C18 reversed-phase column with an ion-pairing agent and a four-channel coulometric electrochemical detector, achieving a limit of detection of 1.0 pg/mL. researchgate.net
| HPLC Method | Column | Mobile Phase (Gradient) | Derivatization Reagent | Detector | Limit of Detection (LOD) | Linearity Range | Ref |
| HPLC-UV | C18-ST (4.6mm×250mm, 5μm) | A: 0.1% trifluoroacetic acid-water; B: 0.085% trifluoroacetic acid-acetonitrile | None | UV | Not Specified | 0.05-2.00 mg/mL | patsnap.com |
| HPLC-Fluorescence | Hexyl-phenyl (250 × 4.6 mm, 3 µm) | A: Sodium acetate (B1210297) buffer (pH 3.8); B: Tetrahydrofuran (B95107) | Levofloxacin acyl chloride | Fluorescence (Ex: 290 nm, Em: 460 nm) | 8.9 ng/mL | 44.5–1780.0 ng/mL | oup.com |
| HPLC-ECD | C18 Reverse Phase | Methanol (B129727) and trifluoroacetic acid (80 mM) | None | Coulometric | 1.0 pg/mL | Not Specified | researchgate.net |
Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for separating and identifying volatile compounds. Since this compound is non-volatile, a derivatization step is mandatory to convert it into a thermally stable and volatile compound suitable for GC analysis. researchgate.net
Common derivatization techniques include silylation and acylation. nih.gov For instance, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is used to create trimethylsilyl (B98337) (TMS) derivatives of sarcosine and related metabolites. excli.denih.gov The optimal condition for this silylation was found to be 1.5 hours at 100°C. nih.gov Another approach involves a 1,3-dipolar cycloaddition derivatization, which effectively resolves sarcosine from L-alanine, allowing for accurate quantification by GC-MS. researchgate.net This method creates a stable five-membered heterocyclic compound, enhancing detection sensitivity. researchgate.net
| GC Method | Derivatization Reagent | Derivatization Conditions | Key Finding | Ref |
| GC-MS | BSTFA + 1% TMCS | 1.5 hours at 100°C | Enables simultaneous determination of sarcosine and related metabolites. | excli.denih.gov |
| GC-MS | n-butyl acrylate (B77674) and paraformaldehyde | Heating in toluene | Forms a stable heterocyclic derivative, separating it from l-alanine. | researchgate.netresearchgate.net |
| GC-MS | Hexyl chloroformate | Direct immersion solid-phase microextraction | Fully automated, rapid analysis with a limit of quantitation of 0.06 µg/L. | researchgate.net |
Ion chromatography (IC) is a subset of HPLC that separates ions and polar molecules based on their affinity to an ion exchanger. It is well-suited for the analysis of amino acids, which exist as ions in solution. While specific applications detailing "ion chromatography" for this compound are less common in recent literature, the principle is embodied in ion-exchange chromatography methods. These methods, often used for amino acid analysis, can separate sarcosine from other amino acids before detection, which can be accomplished via post-column derivatization with reagents like ninhydrin (B49086) followed by UV detection. researchgate.netacs.org The primary challenge with this classical approach can be a lack of throughput and specificity compared to modern MS-based methods. researchgate.netacs.org
Gas Chromatography (GC) for Volatile Derivatives
Capillary Electrophoresis (CE) for Amino Acid Profiling
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate analytes based on their size-to-charge ratio. It requires only small sample volumes and offers rapid analysis times. CE has been successfully applied to the analysis of sarcosine, often in combination with sensitive detection methods. researchgate.net For instance, CE coupled with tandem mass spectrometry (CE-MS/MS) and CE with laser-induced fluorescence (CE-LIF) detection have been reported for sarcosine analysis. excli.deoup.com One CE method coupled with a photodiode array detector enabled the separation of a mixture of thirteen amino acids, including the resolution of alanine, sarcosine, and glycine, within a 12-minute run time. researchgate.net
Spectrophotometric Methods for Quantitative Determination
Spectrophotometric methods offer a simpler, more accessible, and often more rapid alternative to chromatographic techniques for the quantification of this compound. researchgate.net These are typically colorimetric assays performed in microtiter plates, allowing for high-throughput analysis. nih.gov
A common approach is an enzyme-coupled assay. nih.gov In this method, the enzyme sarcosine oxidase (SOX) specifically catalyzes the oxidation of sarcosine, producing glycine, formaldehyde (B43269), and hydrogen peroxide (H₂O₂). nih.gov The generated H₂O₂ then reacts with a colorless chromogenic or fluorogenic probe in the presence of horseradish peroxidase (HRP). nih.govnih.gov This reaction produces a colored or fluorescent product that can be quantified by measuring its absorbance or fluorescence at a specific wavelength. nih.govsigmaaldrich.commybiosource.com For example, using Amplex Red as the probe results in the formation of the red-fluorescent product resorufin, which can be measured spectrophotometrically at approximately 570 nm. nih.gov Similarly, 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB) can be used as an indicator, which turns into a blue-colored product upon oxidation. nih.gov
| Assay Type | Principle | Chromogenic/Fluorogenic Probe | Detection Wavelength | Detection Range | Ref |
| Colorimetric | Enzyme-coupled (SOX/HRP) | Amplex Red | 570 nm | Not Specified | nih.gov |
| Fluorometric | Enzyme-coupled | Probe produces fluorescence | Ex/Em = 538/587 nm | 1 - 10000 µM | sigmaaldrich.commybiosource.com |
| Colorimetric | Enzyme-coupled (SOX/HRP) | 3,3',5,5'-tetramethylbenzidine (TMB) | Not Specified | 0 - 10 µM | nih.gov |
Mass Spectrometry-Based Analytical Platforms (e.g., LC-MS/MS)
Mass spectrometry (MS) has become an indispensable tool for the quantitative analysis of biomolecules due to its exceptional sensitivity and selectivity. mdpi.com When coupled with a chromatographic separation technique like liquid chromatography (LC) or gas chromatography (GC), it provides a robust platform for analyzing this compound in complex biological matrices. excli.demdpi.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is frequently cited as a gold-standard method. mdpi.comacs.org This technique allows for the separation of sarcosine from its isomers and other matrix components via HPLC, followed by highly specific detection using MS/MS. mdpi.com In MS/MS, a specific parent ion corresponding to the analyte is selected and fragmented, and a resulting characteristic fragment ion is monitored for quantification. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and enhances detection limits. nih.govacs.org
For example, a state-of-the-art GC-MS/MS method successfully defined unique transition ions for sarcosine (m/z 116 → 73) and its related metabolites after silylation, allowing for their simultaneous determination. nih.gov Similarly, an LC-MS/MS method using a phenyl-hexyl column could separate and quantify sarcosine along with five other metabolites in urine samples, with limits of quantification as low as 3 to 20 nmol/L. acs.orgacs.org The high sensitivity and specificity of MS-based platforms make them particularly suitable for clinical research applications where trace-level detection is often required. nih.govresearchgate.net
Sample Preparation Strategies for Diverse Research Matrices
Effective sample preparation is a critical prerequisite for accurate and reliable quantification of this compound. The primary objectives are to remove interfering substances from the sample matrix, concentrate the analyte, and ensure compatibility with the chosen analytical instrument. The strategy employed varies significantly depending on the nature of the sample.
Biological Matrices (Urine, Plasma, Serum)
Biological fluids are complex mixtures containing proteins, salts, and other metabolites that can interfere with analysis. researchgate.net
Protein Precipitation: This is a common initial step for plasma and serum samples. It involves adding an organic solvent, such as acetonitrile (B52724) or methanol, to denature and precipitate proteins, which are then removed by centrifugation. nih.govacs.org This cleanup method has proven effective for preparing samples for UPLC-MS/MS analysis. nih.gov
Centrifugation: For urine samples, initial centrifugation is often sufficient to remove particulates and cellular debris. nih.gov
Solid-Phase Extraction (SPE): This technique provides a more thorough cleanup and can be used to concentrate the analyte. For plasma analysis, cation exchange columns can be used to extract amino acids before derivatization for GC-MS. scielo.org.za A more advanced approach, microextraction by packed sorbent (MEPS), has been shown to significantly reduce matrix effects compared to simple protein precipitation. researchgate.net The use of molecularly imprinted polymers (MIPs) as the sorbent material offers high selectivity for sarcosine. researchgate.netnih.gov
Dilution: For some robust analytical methods, such as certain enzyme-coupled assays in urine, a simple "dilute and shoot" approach may be adequate, where the sample is diluted with a buffer before analysis. nih.govmdpi.com
Cosmetic and Industrial Formulations
For products like shampoos or creams, sample preparation often involves extraction and dilution.
Solvent Extraction: For analyzing sodium lauroyl sarcosinate in cosmetic products, a sample can be dissolved in a solvent like acidified dimethylformamide to simultaneously extract and acidify the analyte before derivatization and GC analysis. researchgate.net For HPLC analysis of creams, the sample may be dispersed in a solvent like tetrahydrofuran (THF) and then diluted with the mobile phase to extract the components. rasayanjournal.co.in
Simple Dilution: In many cases, a product is simply diluted with an appropriate solvent (e.g., ultrapure water, methanol-water mixtures) and filtered before injection into an HPLC system. patsnap.comresearchgate.net
Derivatization as a Preparation Step
Derivatization is a crucial sample preparation step for many chromatographic methods.
For GC-MS: To make sarcosine sufficiently volatile, it must be derivatized. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS). nih.govexcli.de The sample is typically dried completely before adding the derivatizing agent and heating to ensure the reaction is complete. nih.gov
For HPLC-Fluorescence: To make sarcosine detectable by fluorescence, it is reacted with a fluorescent tagging agent. For example, levofloxacin acyl chloride is reacted with the sample in a buffered solution at an elevated temperature.
Table 2: Summary of Sample Preparation Strategies
| Sample Matrix | Preparation Technique | Analytical Method | Purpose | Citation(s) |
|---|---|---|---|---|
| Plasma/Serum | Protein Precipitation (Acetonitrile/Methanol) | LC-MS/MS | Removal of interfering proteins. | nih.govacs.org |
| Plasma | Solid-Phase Extraction (Cation Exchange) | GC-MS | Isolate amino acids from plasma matrix. | scielo.org.za |
| Urine/Plasma | Microextraction by Packed Sorbent (MEPS) with MIPs | LC-MS/MS | Selective extraction and concentration of sarcosine, reduction of matrix effects. | researchgate.netnih.gov |
| Urine | Centrifugation and Dilution | Enzymatic Assay | Removal of particulates, bring concentration into linear range. | nih.gov |
| Urine | Drying and Silylation (BSTFA) | GC-MS/MS | Make analyte volatile for gas chromatography. | nih.govexcli.de |
| Urine | Derivatization (Levofloxacin acyl chloride) | HPLC-Fluorescence | Add fluorescent tag for sensitive detection. | |
| Cosmetic Creams | Solvent Extraction (THF/Diluent) and Centrifugation | HPLC | Extract analytes from complex cream matrix. | rasayanjournal.co.in |
| Protein Formulations | Protein Precipitation (Acetonitrile) and Centrifugation | HPLC | Isolate sodium lauroyl sarcosinate from protein. | patsnap.com |
Environmental and Mechanistic Degradation Studies of Sodium Sarcosinate
Biodegradation Pathways and Microbial Metabolism of Sarcosinate
Biodegradation is the principal mechanism for the environmental removal of sodium sarcosinate. As a simple N-methylated amino acid, sarcosine (B1681465) (the conjugate acid of this compound) is readily utilized by a wide variety of microorganisms as a source of carbon and nitrogen. europa.eucir-safety.org It is a natural intermediate in the metabolism of several common biological compounds, including choline (B1196258), creatine, and carnitine, as well as the herbicide glyphosate (B1671968). europa.euindustrialchemicals.gov.au
Numerous bacterial species have been identified that can metabolize sarcosine. These organisms possess specific enzymatic machinery to initiate its breakdown. The primary enzymes involved are sarcosine oxidase and sarcosine dehydrogenase, which catalyze the oxidative demethylation of sarcosine. cir-safety.orgepa.gov
Pseudomonas sp. : Various species, including Pseudomonas aeruginosa and Pseudomonas putida, are well-documented for their ability to use sarcosine as a sole carbon and nitrogen source. industrialchemicals.gov.auregulations.gov This metabolism is regulated by the sarcosine oxidation and utilization regulator (SouR), which controls the expression of the sarcosine-catabolic (sox) operon. europa.euindustrialchemicals.gov.au
Corynebacterium sp. : Strains like Corynebacterium sp. U-96 are potent producers of sarcosine oxidase and possess a gene cluster dedicated to the catabolism of sarcosine to pyruvate. ccsnorway.comatamanchemicals.comulprospector.com
Arthrobacter sp. : These bacteria also contain gene clusters for dimethylglycine and sarcosine degradation. mendeley.com
Lysinibacillus sphaericus : This species has been shown to degrade glyphosate via the sarcosine pathway, utilizing the sarcosine oxidase gene. cir-safety.org
The key enzymes responsible for the initial step of sarcosine degradation are detailed below.
| Enzyme | EC Number | Reaction Catalyzed | Cofactors | Source Organisms (Examples) |
| Sarcosine Oxidase | EC 1.5.3.1 | Sarcosine + H₂O + O₂ → Glycine (B1666218) + Formaldehyde (B43269) + H₂O₂ | FAD, FMN | Corynebacterium sp. ulprospector.comuwaterloo.ca, Bacillus sp. nih.govtichemindustry.com, Arthrobacter sp. |
| Sarcosine Dehydrogenase | EC 1.5.8.3 (formerly 1.5.99.1) | Sarcosine + Acceptor → Glycine + Formaldehyde + Reduced Acceptor | FAD | Pseudomonas sp. regulations.gov, Mammalian mitochondria |
The aerobic biodegradation of sarcosine proceeds through a well-established pathway involving oxidative demethylation.
Oxidative Demethylation : The process begins with the action of either sarcosine oxidase or sarcosine dehydrogenase. Both enzymes cleave the N-methyl group from sarcosine. cir-safety.orgepa.gov
Sarcosine Oxidase produces glycine, formaldehyde, and hydrogen peroxide. nih.gov
Sarcosine Dehydrogenase produces glycine and formaldehyde, transferring electrons to an acceptor in the respiratory chain. cir-safety.org
Further Metabolism : The initial products are then funneled into central metabolic pathways.
Glycine is typically converted to serine by the enzyme serine hydroxymethyltransferase. ccsnorway.commendeley.com
Serine can then be deaminated by serine dehydratase to form pyruvate, which enters the citric acid cycle for energy production. ccsnorway.commendeley.com
Formaldehyde , a toxic intermediate, is detoxified and assimilated. In many bacteria, it is converted to formate (B1220265) or incorporated into biomass via pathways like the glutathione-dependent formaldehyde detoxification system. mendeley.com
This complete mineralization ensures that this compound does not persist in the environment.
Kinetic studies confirm the rapid biodegradation of sarcosine in environmental matrices. While specific degradation rate constants for this compound are not widely reported, studies on related compounds where sarcosine is an intermediate provide strong evidence of its lability.
In studies of glyphosate degradation in soil, the sarcosine pathway is a known route. semanticscholar.orgwikipedia.org Research has shown that while glyphosate itself may have a half-life ranging from 9 to 38 days, the sarcosine intermediate does not accumulate because it is rapidly mineralized by soil microorganisms. atamankimya.commedchemexpress.com
| Study Focus | Matrix | Finding | Implication for Sarcosinate | Reference |
| Glyphosate Degradation | Agricultural Soil | 13C₃-sarcosine mineralized rapidly compared to glyphosate and its other intermediate, AMPA. | Sarcosinate is readily biodegradable and non-persistent. | atamankimya.com |
| Glyphosate Dissipation | Various Soils | Glyphosate half-life ranged from 9-38 days. Sarcosine is noted as an easily degradable intermediate that does not accumulate. | The degradation of sarcosinate is not a rate-limiting step in the breakdown of more complex parent compounds. | medchemexpress.com |
| Glyphosate Bioremediation | Potato-Cultivated Soil | Addition of Lysinibacillus sphaericus (containing sarcosine oxidase) led to a 79% reduction in glyphosate concentration in 30 days. | Demonstrates the efficiency of the sarcosine biodegradation pathway in a realistic agricultural setting. | cir-safety.org |
These findings collectively indicate that this compound, when introduced into a microbially active environment, is subject to rapid biodegradation with a short environmental half-life.
Elucidation of Metabolic Intermediates and Products
Photochemical Degradation Mechanisms
Photochemical degradation is not considered a significant environmental fate pathway for this compound. Direct photolysis requires a molecule to absorb light in the ultraviolet or visible spectrum. Research indicates that acyl sarcosines exhibit no useful absorption in the UV or visible region, which is a prerequisite for direct photochemical breakdown. uwaterloo.ca
While indirect photolysis, involving reactions with photochemically generated reactive species like hydroxyl radicals (•OH), is theoretically possible, it is not a primary degradation route. tichemindustry.com The rapid rate of biodegradation far outweighs the potential contribution of any photochemical processes. acs.org Studies on the UV irradiation of complex chemical mixtures, such as cell culture media, have shown the formation of sarcosine as a degradation product of other components (e.g., tryptophan, pyruvate), rather than its degradation. nih.govsemanticscholar.org This further suggests that sarcosine itself is relatively stable under UV light compared to other organic molecules.
Hydrolytic Stability and Decomposition Pathways in Aqueous Environments
Under typical environmental pH and temperature conditions, this compound is stable in aqueous solutions. As the sodium salt of a weak acid, it dissociates in water to yield a sodium cation (Na⁺) and the sarcosinate anion (CH₃NHCH₂COO⁻). The sarcosinate anion can undergo hydrolysis by reacting with water to establish an equilibrium with its conjugate acid, sarcosine (N-methylglycine).
CH₃NHCH₂COO⁻ + H₂O ⇌ CH₃NHCH₂COOH + OH⁻
The amide linkage in more complex acyl sarcosinate derivatives is known to be resistant to alkaline hydrolysis. However, hydrolysis can occur under other conditions. For instance, the use of highly concentrated sodium hydroxide (B78521) is reported to reduce the hydrolysis of N-cocoyl sarcosinate during its synthesis, implying that hydrolysis is more favorable in neutral or less alkaline solutions.
At elevated temperatures, sarcosine undergoes thermal decomposition. Laboratory studies conducted in an autoclave at 250-300°C showed that sarcosine decomposition was total within 48 hours. The primary decomposition products identified were ammonia, mono-methylamine, di-methylamine, and tri-methylamine, along with smaller amounts of acetate (B1210297) and formate. However, such high temperatures are not representative of typical environmental conditions.
Adsorption and Desorption Phenomena in Environmental Matrices
This compound is expected to exhibit very low adsorption to soil and sediment, leading to high mobility in environmental matrices. Its fate is governed by its high water solubility and low partitioning tendency into organic phases.
Physicochemical properties that predict environmental partitioning, such as the octanol-water partition coefficient (Kow) and the organic carbon-water (B12546825) partition coefficient (Koc), have been estimated for structurally similar compounds like sodium lauroyl sarcosinate.
| Parameter | Value | Interpretation | Reference |
| Log K_ow (Octanol-Water Partition Coefficient) | 0.37 | Indicates very low potential for bioaccumulation and partitioning into fatty tissues. The substance is hydrophilic. | regulations.gov |
| Log K_oc (Organic Carbon Partition Coefficient) | 0.313 - 2.252 | Suggests minimal sorption to soil organic carbon and sediments. The compound is expected to be highly mobile in soil. | regulations.gov |
| Water Solubility | 456.4 g/L (for Sodium Lauroyl Sarcosinate) | Highly soluble, indicating it will predominantly reside in the aqueous phase in the environment. | regulations.gov |
A low Log Koc value (typically < 2.7) indicates that the substance will not bind strongly to soils and sediments and is likely to remain in the water phase. regulations.gov Consequently, this compound is expected to readily leach through the soil profile. However, its high biodegradability means it is unlikely to persist long enough to reach groundwater in significant concentrations. While generally having low adsorption, some specific mineral interactions can occur. For example, sodium N-lauroylsarcosinate has been shown to chemisorb onto dolomite (B100054) mineral surfaces.
Environmental Transport and Fate Modeling from a chemical perspective
The environmental transport and ultimate fate of this compound, a compound utilized in various industrial and consumer products, are dictated by its inherent physicochemical properties and its interactions within different environmental compartments. Understanding these characteristics is crucial for predicting its distribution, persistence, and potential impact on ecosystems. Modeling efforts from a chemical perspective rely on key parameters such as water solubility, vapor pressure, partition coefficients, and degradation rates.
This compound is the sodium salt of sarcosine (N-methylglycine) and exists as an ionic compound. Its high water solubility is a dominant factor in its environmental mobility, particularly in aquatic systems. Conversely, its predicted low vapor pressure and Henry's Law constant indicate that volatilization from water or moist soil surfaces is not a significant transport pathway. regulations.govfederalregister.gov This suggests that the compound is unlikely to be found in the atmosphere in a gaseous state. regulations.gov
The potential for bioaccumulation is assessed using the octanol-water partition coefficient (Kow). The estimated log Kow for similar compounds like sodium lauroyl sarcosinate is low, suggesting a near-equal affinity for lipids and water and thus a low likelihood of bioconcentration in the fatty tissues of aquatic organisms. regulations.gov This is further supported by a low estimated bioconcentration factor (BCF). regulations.gov
In terrestrial environments, the mobility of this compound is governed by its adsorption to soil particles. The organic carbon adsorption coefficient (Koc) provides an indication of this partitioning behavior. For related compounds, the estimated log Koc values are in the low range, suggesting that minimal sorption to soils and sediments will occur, and the compound is likely to remain in the water phase. regulations.gov However, as an anionic compound, its interaction with soil can be pH-dependent. europa.eu
Fugacity models, which predict the environmental distribution of a chemical, indicate that related compounds like sodium lauroyl sarcosinate would predominantly reside in soil (75.7%) and water (23.6%), with minor distribution to sediment (0.207%) and air (0.48%). regulations.gov
Biodegradation is a key process in the environmental fate of this compound. Studies on structurally similar compounds indicate that it is readily biodegradable. regulations.govindustrialchemicals.gov.au This rapid degradation suggests that the compound is not expected to persist in the environment. regulations.govthegoodscentscompany.com In the atmosphere, any aerosol-associated this compound would be subject to degradation by photochemically produced hydroxyl radicals.
By integrating these physicochemical properties and degradation kinetics into environmental models, a comprehensive picture of this compound's behavior in the environment can be developed, aiding in environmental risk assessment and management.
Interactive Data Tables
Table 1: Physicochemical Properties and Environmental Fate Parameters for this compound and Related Compounds
| Parameter | Value | Compound | Source |
| Water Solubility | 456.4 g/L | Sodium Lauroyl Sarcosinate | regulations.gov |
| Soluble in water (293 g/L) | Sodium Lauroyl Sarcosinate | parchem.com | |
| Vapor Pressure | 2.19 x 10-13 mmHg | Sodium Lauroyl Sarcosinate | regulations.gov |
| Log Kow (Octanol-Water Partition Coefficient) | 0.37 (estimated) | Sodium Lauroyl Sarcosinate | regulations.gov |
| 0.954 at pH 5 | Sodium Lauroyl Sarcosinate | regulations.gov | |
| -0.2667 at pH 9 | Sodium Lauroyl Sarcosinate | regulations.gov | |
| 0.16–1.14 (calculated) | Glycine, N-coco acyl derivs., sodium salts | industrialchemicals.gov.au | |
| Henry's Law Constant | 1.37 x 10-10 atm-m3/mol | Sodium Lauroyl Sarcosinate | regulations.gov |
| Log Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 0.313 to 2.252 (estimated) | Sodium Lauroyl Sarcosinate | regulations.gov |
| 2.5 (at pH 7.5 for soil) | Nonylphenolethoxylate, sarcosine derivative | europa.eu | |
| Bioconcentration Factor (BCF) | 3.162 L/kg wet wt (predicted) | Sodium Lauroyl Sarcosinate | regulations.gov |
Table 2: Environmental Distribution Modeling Results (Fugacity Model)
| Environmental Compartment | Predicted Distribution (%) | Compound | Source |
| Soil | 75.7 | Sodium Lauroyl Sarcosinate | regulations.gov |
| Water | 23.6 | Sodium Lauroyl Sarcosinate | regulations.gov |
| Sediment | 0.207 | Sodium Lauroyl Sarcosinate | regulations.gov |
| Air | 0.48 | Sodium Lauroyl Sarcosinate | regulations.gov |
Table 3: Biodegradation Potential
| Finding | Compound | Source |
| Estimated to undergo rapid biodegradation and categorized as readily degradable. | Sodium Lauroyl Sarcosinate | regulations.gov |
| Readily biodegradable, expected to degrade during sewage treatment and in aquatic environments. | Glycine, N-coco acyl derivs., sodium salts | industrialchemicals.gov.au |
Emerging Research Areas and Future Directions in Sodium Sarcosinate Chemistry
Advanced Material Design Based on Sarcosinate Scaffolds
The inherent properties of the sarcosinate molecule, such as its amphiphilicity and ability to participate in hydrogen bonding, make it an attractive building block for advanced materials. Research is increasingly focused on creating functional materials by incorporating sarcosinate into more complex structures.
Hydrogels and Biomaterials: Sarcosinate derivatives are being investigated for the formation of hydrogels and other biomaterials. For instance, long-chain N-acyl sarcosinate sodium salts are used to create scaffolds for tissue engineering, such as for wound healing and bone-tissue regeneration. nih.govchinesechemsoc.org These materials can mimic the natural extracellular matrix, providing a suitable environment for cell growth and tissue repair. chinesechemsoc.org The self-assembly properties of sarcosinate derivatives are crucial in forming these three-dimensional networks.
Modulating Amyloid Fibril Formation: Sodium lauroyl sarcosinate (sarkosyl) has been shown to modulate the formation of amyloid fibrils, which are associated with neurodegenerative diseases. rsc.org Studies on proteins like hen egg white lysozyme (B549824) (HEWL) show that sarkosyl can either promote or inhibit fibril formation depending on its concentration. rsc.org This dual behavior suggests that sarcosinate-based structures could be designed to interfere with the aggregation processes of proteins. rsc.org
Polysarcosine (pSar) Polymers: Poly-sarcosine, a polymer of sarcosine (B1681465), is gaining attention as a promising alternative to polyethylene (B3416737) glycol (PEG) in drug delivery and biomaterials. iris-biotech.de pSar exhibits excellent water solubility, low toxicity, and is non-immunogenic, properties that are highly desirable for biomedical applications. iris-biotech.de The inclusion of pSar moieties in drug-linker constructs for antibody-drug conjugates (ADCs) has been shown to improve their physicochemical and pharmacological properties. iris-biotech.de
| Sarkosyl Concentration (mM) | Observed Effect on HEWL at pH 9.0 | Reference |
|---|---|---|
| 0.9 - 3.0 | Promotes amyloid fibril formation | rsc.org |
| 3.0 - 20.0 | No amyloid fibril formation observed | rsc.org |
Novel Catalytic Systems Incorporating Sarcosinate Ligands
The ability of the sarcosinate carboxylate and amine groups to coordinate with metal ions has opened up avenues for its use as a ligand in catalysis. These systems are being explored for their efficiency, selectivity, and sustainability.
Cobalt-Catalyzed Cross-Coupling: Sarcosine has been identified as a highly effective natural ligand for cobalt-catalyzed carbon-carbon cross-coupling reactions. nih.gov The Co(II)/sarcosine catalytic system demonstrates high efficiency in coupling Grignard reagents with vinylic and allylic bromides. nih.gov This methodology has been successfully applied to prepare a key intermediate for the synthesis of the antihyperglycemic drug, sitagliptin (B1680988). nih.gov
Models for Metalloenzymes: Sarcosine-based ligands are used to create synthetic models of the active sites of metalloenzymes. For example, oxovanadium(V) complexes with ligands derived from sarcosine have been synthesized to model the active center of vanadate-dependent haloperoxidases. nih.gov These model systems catalyze the oxidation of prochiral sulfides to chiral sulfoxides, providing insights into the mechanisms of their biological counterparts. nih.gov
Organocatalysis: Sarcosine itself can act as a recyclable organocatalyst. It has been used to promote the synthesis of multisubstituted pyrazole (B372694) derivatives in an eco-friendly medium like glycerol. google.com This approach aligns with the principles of green chemistry by offering high atom economy and the use of a reusable, biodegradable catalyst. google.com
| Catalytic System | Reaction Type | Key Finding | Reference |
|---|---|---|---|
| Co(II)/Sarcosine | Cross-coupling of Grignards with alkyl bromides | Efficiently forms C-C bonds; used in sitagliptin synthesis intermediate. | nih.gov |
| Oxovanadium(V)/Sarcosine-derivative | Sulfoxidation (models for haloperoxidases) | Catalyzes oxidation of sulfides to sulfoxides, mimicking enzyme activity. | nih.gov |
| Sarcosine (Organocatalyst) | Synthesis of pyrazole derivatives | Acts as a novel, reusable organopromoter in a green synthetic route. | google.com |
Mechanistic Insights into Sarcosinate Interactions in Complex Chemical Systems
Understanding how sarcosinate and its derivatives interact with other molecules at a fundamental level is crucial for designing new applications. Researchers are using a combination of experimental and computational techniques to elucidate these mechanisms.
Protein-Surfactant Interactions: Isothermal titration calorimetry (ITC) and spectroscopic studies have provided detailed energetic and mechanistic insights into the interaction of sarcosine and its derivatives with proteins like bovine serum albumin (BSA). Current time information in Bangalore, IN. These studies suggest that sarcosine can inhibit heat-induced protein aggregation through direct interactions with hydrophobic moieties on the protein surface. Current time information in Bangalore, IN. The mode of interaction is specific to the osmolyte and the stage of protein aggregation. Current time information in Bangalore, IN.
Mineral Surface Interactions: In the field of mineral processing, sodium lauroyl sarcosinate (SLAS) has been studied as a collector in the flotation of rare earth minerals like bastnaesite. researchgate.net Mechanistic studies using zeta potential analysis, FTIR, and XPS reveal that SLAS adsorbs onto the mineral surface through a combination of electrostatic forces and chemical adsorption. researchgate.net The carboxyl and amide groups of the sarcosinate derivative form stable five-membered ring chelates with metal ions (like Ce and Pb) on the surface, enhancing flotation recovery. researchgate.net
Influence on Water Structure: Molecular dynamics simulations have shown that sarcosine can enhance the hydrogen-bonded tetrahedral structure of water. Current time information in Bangalore, IN. This ordering of water molecules contributes to the thermodynamic properties of sarcosine solutions and influences its interactions with other solutes, such as proteins. Current time information in Bangalore, IN.
Development of New Synthetic Methodologies for Sarcosinate Derivatives
The synthesis of novel sarcosinate derivatives is essential for expanding their application scope. Research in this area focuses on creating efficient, selective, and sustainable synthetic routes.
1,3-Dipolar Cycloadditions: Sarcosine is a key precursor for generating azomethine ylides, which are versatile intermediates in 1,3-dipolar cycloaddition reactions. hmdb.canih.gov This method is widely used to synthesize complex heterocyclic scaffolds, such as highly functionalized spiropyrrolidine-oxindoles and pyrrolidine-fused corroles. hmdb.canih.gov These reactions provide access to libraries of structurally diverse compounds with potential biological activities. hmdb.ca
Amidation Reactions: Traditional synthesis of N-acyl sarcosinates involves the Schotten-Baumann reaction between an acyl chloride and sodium sarcosinate. However, new methods are being developed to improve yield, purity, and sustainability. mdpi.comresearchgate.net One improved method involves reacting a fatty acid ester with a sarcosine salt in the presence of an alkoxide base catalyst under anhydrous conditions. google.com Another approach uses potassium carbonate for neutralization and tetrahydrofuran (B95107) (THF) as a solvent, resulting in higher yields (94.2%) and purity (98.8%) for sodium N-lauroyl sarcosinate. mdpi.com
Hybrid Molecule Synthesis: Sarcosine is being used as a scaffold to create hybrid molecules with combined functionalities. For example, a sarcosine-aniline hybrid molecule has been synthesized and evaluated for its antiplasmodial activity, demonstrating the potential of using sarcosine as a building block in medicinal chemistry. chemistryviews.org
Role of Sarcosinate in Origin of Life Chemistry and Prebiotic Systems
Simple amino acids like glycine (B1666218) and its N-methylated derivative, sarcosine, are of significant interest in theories about the origin of life. Their potential for abiotic synthesis and their presence in extraterrestrial materials provide clues to the chemical evolution that may have preceded life on Earth.
Extraterrestrial Presence: The conclusive identification of N-methylglycine (sarcosine) in the Murchison meteorite provides strong evidence that such molecules can form abiotically in extraterrestrial environments and could have been delivered to the early Earth. researchgate.net The presence of various non-protein amino acids in meteorites supports the hypothesis of chemical evolution, where the building blocks of life were synthesized prior to the emergence of biological systems. researchgate.net
Prebiotic Synthesis Pathways: Experiments simulating conditions in interstellar ice analogs have shown that amino acids, including glycine and serine, can be formed through the UV photolysis of simple molecules like water, methanol (B129727), ammonia, and hydrogen cyanide. While not always identifying sarcosine directly, these experiments demonstrate plausible pathways for its formation. The reactions can proceed through multiple routes, suggesting that amino acid synthesis is a robust process not narrowly dependent on a specific set of prebiotic conditions. Furthermore, studies have shown that γ-radiation can drive the conversion of methane, ammonia, and water into amino acids like glycine, a direct precursor to sarcosine. chemistryviews.org These findings suggest that high-energy events in the early solar system could have contributed to the inventory of prebiotic organic molecules. chemistryviews.org
Application in Advanced Analytical Tool Development
The specific interactions of sarcosine and its derivatives are being exploited to develop new and highly sensitive analytical methods for a range of applications, from clinical diagnostics to environmental monitoring.
Biosensors for Clinical Diagnosis: Sarcosine is a biomarker for prostate cancer, with elevated levels found in the urine of patients. wikipedia.org This has driven the development of specific analytical tools for its detection. One such tool is an enzyme-coupled colorimetric assay where sarcosine oxidase (SOX) catalyzes the oxidation of sarcosine, producing hydrogen peroxide. wikipedia.org The hydrogen peroxide then reacts with a chromogenic substrate to produce a measurable color change, allowing for the quantification of sarcosine with a low limit of detection (0.7 µM). wikipedia.org
High-Sensitivity Protein Quantification: Sodium lauroyl sarcosinate is used in a high-sensitivity protein assay based on the Resonance Light Scattering (RLS) technique. researchgate.net In solution, the interaction between the sarcosinate surfactant and proteins causes a significant enhancement of the RLS signal. researchgate.net This phenomenon allows for the detection of proteins at very low concentrations, with detection limits in the nanogram per milliliter (ng/mL) range. researchgate.net
Advanced Separation and Detection: New methods for analyzing sarcosine and its derivatives include high-performance liquid chromatography (HPLC) and gas chromatography (GC). A specific HPLC method using a C18 column has been developed to accurately quantify sodium lauryl sarcosinate in complex samples, such as those containing proteins. For nonderivatized sarcosine analysis, a novel solid-phase microextraction (SPME) fiber based on a molecularly imprinted polymer has been fabricated for use with GC, enabling selective extraction and detection from complex matrices like urine.
Q & A
Q. How should researchers adapt existing protocols to study novel sarcosinate derivatives (e.g., branched-chain acyl groups) in drug delivery systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
